Product packaging for Sequifenadine(Cat. No.:CAS No. 57734-69-7)

Sequifenadine

Cat. No.: B1205128
CAS No.: 57734-69-7
M. Wt: 321.5 g/mol
InChI Key: OXDOWGVJMITMJL-UHFFFAOYSA-N
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Description

SEQUIFENADINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO B1205128 Sequifenadine CAS No. 57734-69-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57734-69-7

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol

InChI

InChI=1S/C22H27NO/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23/h3-10,18,21,24H,11-15H2,1-2H3

InChI Key

OXDOWGVJMITMJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O

Other CAS No.

57734-69-7

Related CAS

57734-70-0 (hydrochloride)

Synonyms

icarfen
bicarphen
bicarphene
bicarphene hydrochloride
bikarfen
quinuclidinyl-3-di(o-tolyl)carbinol
quinuclidyl-3-di-o-tolylcarbinol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Sequifenadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of sequifenadine, a potent second-generation antihistamine with additional serotonin receptor antagonist properties. Detailed experimental protocols for its synthesis are presented, alongside a summary of its key pharmacological data. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

Chemical Properties

PropertyValue
IUPAC Name (1-azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol
Molecular Formula C₂₂H₂₇NO
Molecular Weight 321.46 g/mol
CAS Number 57734-69-7
Appearance White or almost white crystalline powder
Solubility Practically insoluble in water, soluble in ethanol and chloroform

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds. The general scheme involves the reaction of a Grignard reagent derived from an aryl halide with a quinuclidinone derivative.

General Synthesis Workflow

Synthesis_Workflow A 2-bromotoluene C o-tolylmagnesium bromide (Grignard Reagent) A->C in dry ether B Magnesium turnings B->C E This compound C->E Grignard Reaction in dry ether D 3-Quinuclidinone D->E

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol

Materials:

  • 2-bromotoluene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • 3-Quinuclidinone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethanol

  • Hydrochloric acid (for hydrochloride salt formation, if desired)

Procedure:

  • Preparation of the Grignard Reagent (o-tolylmagnesium bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-bromotoluene in anhydrous diethyl ether.

    • Add a small amount of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

    • Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

  • Reaction with 3-Quinuclidinone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 3-quinuclidinone in anhydrous diethyl ether and add this solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a white crystalline solid.

Expected Yield and Characterization

While specific yields are highly dependent on the scale and precise reaction conditions, typical yields for this type of Grignard reaction range from 60-80%.

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the tolyl groups, the protons of the quinuclidine ring system, the methyl protons of the tolyl groups, and a characteristic signal for the hydroxyl proton.

  • ¹³C NMR: Expect distinct signals for the quaternary carbon attached to the hydroxyl group, the aromatic carbons, the carbons of the quinuclidine ring, and the methyl carbons.

  • IR (KBr, cm⁻¹): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹. Characteristic C-O stretching around 1050-1150 cm⁻¹.

  • Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z 321, along with characteristic fragmentation patterns.

Mechanism of Action and Pharmacological Profile

This compound exerts its therapeutic effects through a dual mechanism of action, acting as both a potent and selective histamine H₁ receptor antagonist and a serotonin receptor antagonist.

Histamine H₁ Receptor Antagonism

The primary mechanism of action of this compound is its inverse agonism at the histamine H₁ receptor. Histamine is a key mediator of allergic and inflammatory responses. Upon binding to the H₁ receptor, a G-protein coupled receptor (GPCR), it triggers a signaling cascade that leads to the classic symptoms of allergy.

H1_Receptor_Signaling cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq protein H1R->Gq Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, vasodilation) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Simplified signaling pathway of the histamine H₁ receptor and the inhibitory action of this compound.

By blocking the H₁ receptor, this compound prevents the binding of histamine and the subsequent downstream signaling, thereby alleviating allergic symptoms such as sneezing, itching, and rhinorrhea.

Serotonin Receptor Antagonism

In addition to its antihistaminic activity, this compound also exhibits antagonist activity at serotonin (5-HT) receptors, particularly the 5-HT₂A subtype. Serotonin is a neurotransmitter involved in a wide range of physiological processes, including mood, appetite, and sleep.

Serotonin_Receptor_Signaling cluster_neuron Postsynaptic Neuron Serotonin Serotonin (5-HT) _5HT2A 5-HT2A Receptor Serotonin->_5HT2A Binds Gq_PLC Gq/PLC Pathway _5HT2A->Gq_PLC Activates This compound This compound This compound->_5HT2A Blocks Neuronal_Excitation Neuronal Excitation Gq_PLC->Neuronal_Excitation

Caption: Simplified signaling of the 5-HT₂A receptor and the antagonistic effect of this compound.

The anti-serotonergic activity of this compound may contribute to its overall therapeutic profile, potentially influencing its sedative properties (or lack thereof) and providing additional benefits in certain allergic conditions where serotonin plays a role.

Pharmacological Data

While comprehensive, publicly available quantitative data on this compound's binding affinities are limited, its classification as a second-generation antihistamine implies a high affinity for the H₁ receptor and significantly lower affinity for muscarinic and adrenergic receptors, which is consistent with its reduced side-effect profile compared to older antihistamines.

ParameterFindingImplication
H₁ Receptor Binding High affinity and selectivityPotent antihistaminic effect
Serotonin Receptor Binding Moderate affinity for 5-HT₂A receptorsMay contribute to anti-allergic and anti-inflammatory effects
Muscarinic Receptor Binding Low affinityReduced anticholinergic side effects (e.g., dry mouth, blurred vision)
Blood-Brain Barrier Penetration LimitedReduced sedative effects compared to first-generation antihistamines

Clinical Applications

This compound is primarily indicated for the treatment of allergic rhinitis, allergic conjunctivitis, and urticaria. Its non-sedating nature makes it a suitable option for patients who need to remain alert.

Conclusion

This compound is a valuable second-generation antihistamine with a dual mechanism of action that includes serotonin receptor antagonism. Its synthesis via the Grignard reaction is a robust and well-established method. The pharmacological profile of this compound, characterized by high H₁ receptor affinity and limited central nervous system penetration, results in effective relief of allergic symptoms with a favorable side-effect profile. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacology of this compound for professionals in the pharmaceutical sciences. Further research into its specific receptor binding kinetics and the clinical implications of its anti-serotonergic activity would be of significant value.

Sequifenadine's Mechanism of Action as an H1-Antihistamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Sequifenadine, a quinuclidine derivative, is an H1-antihistamine notable for its dual mechanism of action. Primarily, it functions as a competitive antagonist of the histamine H1 receptor. Additionally, it exhibits activity in reducing histamine levels in tissues, purportedly by enhancing its degradation. This technical guide provides a detailed examination of the available scientific information regarding the mechanism of action of this compound as an H1-antihistamine.

Core Mechanism: H1 Receptor Antagonism

This compound's principal therapeutic effect in allergic conditions stems from its ability to block the action of histamine at the H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, binds to H1 receptors on various cell types, including smooth muscle and endothelial cells, leading to symptoms such as itching, vasodilation, and increased vascular permeability. As a competitive antagonist, this compound binds to the H1 receptor without activating it, thereby preventing histamine from binding and eliciting its downstream effects.

Signaling Pathways

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with an allergic reaction. By blocking the initial binding of histamine, this compound effectively inhibits this entire signaling cascade.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Allergic Response Ca_release->Response PKC->Response

Figure 1: H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Secondary Mechanism: Histamine Degradation

Some sources, primarily from Russian-language literature, suggest that this compound may also exert its anti-allergic effects by reducing the concentration of histamine in tissues. This is proposed to occur through the acceleration of histamine degradation by the enzyme diamine oxidase (DAO). However, detailed experimental evidence and protocols to substantiate this mechanism are not widely available in international scientific literature.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's H1-antihistamine activity are not extensively published. However, a standard approach to characterizing a novel H1-antihistamine would typically involve the following experimental workflow:

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation A Radioligand Binding Assay (Determine Ki) B Functional Assay (e.g., Calcium Imaging, IP1 Accumulation) (Determine IC50 and mode of antagonism) A->B Confirm functional activity C Schild Plot Analysis (Confirm competitive antagonism) B->C Characterize antagonism D Animal Models of Allergy (e.g., Histamine-induced bronchoconstriction, Passive cutaneous anaphylaxis) C->D Evaluate in a biological system E Human Studies (e.g., Wheal and Flare Test) D->E Translate to human efficacy

Figure 2: General Experimental Workflow for H1-Antihistamine Characterization.

A Radioligand Binding Assay would be employed to determine the binding affinity (Ki) of this compound for the H1 receptor. This would involve incubating cell membranes expressing the H1 receptor with a radiolabeled ligand (e.g., [3H]mepyramine) and varying concentrations of this compound.

Functional Assays , such as calcium imaging or inositol phosphate (IP1) accumulation assays, would be used to measure the ability of this compound to inhibit histamine-induced cellular responses, yielding an IC50 value.

Schild Plot Analysis would be performed to confirm the competitive nature of this compound's antagonism at the H1 receptor. This involves generating dose-response curves for histamine in the presence of increasing concentrations of this compound.

Quantitative Data

As of the latest available information, specific quantitative data from in vitro studies, such as Ki and IC50 values for this compound at the H1 receptor, have not been identified in the reviewed literature. Clinical studies have demonstrated its efficacy in reducing the wheal and flare response to histamine, with an effect comparable to other established antihistamines like desloratadine and clemastine.

Conclusion

This compound acts as an H1-antihistamine primarily through competitive antagonism of the histamine H1 receptor, thereby blocking the downstream signaling cascade that leads to allergic symptoms. There is also some evidence to suggest a secondary mechanism involving the enhanced degradation of histamine. While clinical observations support its efficacy, a comprehensive understanding of its pharmacological profile would be greatly enhanced by the public availability of detailed in vitro quantitative data and mechanistic studies. Further research is warranted to fully elucidate the molecular interactions of this compound with the H1 receptor and to rigorously validate its proposed effects on histamine metabolism.

An In-depth Technical Guide to the Polymorphs of Sequifenadine Hydrochloride and Their Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphic forms of sequifenadine hydrochloride, a potent H1-receptor antagonist that also exhibits inhibitory effects on 5-HT1 receptors.[1] The existence of multiple crystalline forms and hydrates of an active pharmaceutical ingredient (API) is of critical importance in drug development, as these different solid-state forms can significantly influence key physicochemical properties, including solubility, stability, and bioavailability.

This document details the preparation, characterization, and thermal properties of this compound hydrochloride polymorphs, drawing upon available scientific literature. It also outlines the experimental protocols for their characterization and presents diagrams of the relevant biological signaling pathways.

Overview of this compound Hydrochloride Polymorphs and Hydrates

Research has identified six anhydrous polymorphic forms (A, B, B', C, D, and E) and four hydrate forms of this compound hydrochloride.[1][2] The structural diversity among these forms is primarily attributed to the different packing arrangements of the this compound cations within the crystal lattice.[1][2]

Preparation of Polymorphic Forms

The various polymorphic and hydrated forms of this compound hydrochloride can be obtained through specific crystallization and transformation processes. The table below summarizes the preparation methods for each identified form.[1]

FormPreparation Method
Polymorph ARecrystallization from tetrahydrofuran (THF) or by dehydration of the dihydrate (DH) at 80°C and 0% relative humidity.
Polymorph BSlow evaporation of a solution of this compound hydrochloride in acetone at room temperature and <5% relative humidity.
Polymorph CDesolvation of a methanol solvate at 70°C or by dehydration of dihydrate II (DH-II) at 80°C and 0% relative humidity.
Polymorph DSlurrying other anhydrous forms in n-propanol.
Polymorph EDesolvation of an n-propanol solvate at 50°C.
Dihydrate (DH-II)Hydration of Form C at 22% relative humidity.

The interconversion between these forms highlights the importance of controlling manufacturing and storage conditions to ensure the desired polymorphic form is consistently produced and maintained. The following diagram illustrates the preparation and phase transformation relationships between the different solid forms of this compound hydrochloride.

G A Polymorph A B_prime Polymorph B' A->B_prime Elevated Temp. Slurry Slurry in n-propanol A->Slurry B Polymorph B B->B_prime Elevated Temp. B->Slurry C Polymorph C C->B_prime Elevated Temp. C->Slurry DH2 Dihydrate (DH-II) C->DH2 Hydration @ 22% RH D Polymorph D E Polymorph E E->B_prime Elevated Temp. E->Slurry THF_sol THF Solution THF_sol->A Recrystallization Acetone_sol Acetone Solution Acetone_sol->B Slow Evaporation MeOH_solvate Methanol Solvate MeOH_solvate->C Desolvation @ 70°C nPrOH_solvate n-Propanol Solvate nPrOH_solvate->E Desolvation @ 50°C Slurry->D Slurrying DH Dihydrate (DH) DH->A Dehydration @ 80°C DH2->C Dehydration @ 80°C

Preparation and Phase Transformations of this compound Hydrochloride Solid Forms.

Physicochemical Characterization

A suite of analytical techniques is employed to characterize the different polymorphic forms of this compound hydrochloride. These methods provide information on the crystal structure, thermal behavior, and spectroscopic properties of each form.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a key technique for investigating the thermal properties of the polymorphs, such as melting points and phase transitions. The melting temperatures for several anhydrous polymorphs have been determined.[1]

PolymorphMelting Temperature (Onset, °C)Observations
A286 - 298Two overlapping endothermic effects (melting and decomposition).
B286 - 298Single melting/decomposition peak.
B'286 - 298Single melting/decomposition peak.
C-Exothermic peak at 210°C before melting/decomposition.
D286 - 298Two overlapping endothermic effects (melting and decomposition).
E286 - 298Two overlapping endothermic effects (melting and decomposition).

Note: A specific melting point for Form C is not provided due to the preceding exothermic event.

Spectroscopic and Diffraction Data

Powder X-ray Diffraction (PXRD) and Infrared (IR) Spectroscopy are essential for distinguishing between the different crystalline forms. Each polymorph exhibits a unique PXRD pattern and IR spectrum due to differences in their crystal lattice and molecular conformation.

Solubility

The solubility of different polymorphs can vary significantly, which can have a direct impact on the drug's dissolution rate and bioavailability. According to the principles of polymorphism, the least stable polymorph at a given temperature is generally the most soluble.

Specific quantitative solubility data for each this compound hydrochloride polymorph is not publicly available.

Experimental Protocols

The characterization of this compound hydrochloride polymorphs involves a series of well-defined experimental procedures.

Polymorph Screening and Preparation

A general workflow for polymorph screening involves subjecting the API to a variety of conditions to induce the formation of different crystalline forms.

G cluster_0 Crystallization Methods cluster_1 Characterization Evaporation Solvent Evaporation (various solvents, temps) Solid_Forms Resulting Solid Forms Evaporation->Solid_Forms Cooling Cooling Crystallization (various cooling rates) Cooling->Solid_Forms Slurrying Slurry Conversion (various solvents, temps) Slurrying->Solid_Forms PXRD Powder X-ray Diffraction (PXRD) Polymorph_ID Polymorph Identification & Stability Assessment PXRD->Polymorph_ID DSC_TGA DSC / TGA DSC_TGA->Polymorph_ID IR_Raman IR & Raman Spectroscopy IR_Raman->Polymorph_ID Microscopy Microscopy Microscopy->Polymorph_ID API This compound HCl API->Evaporation API->Cooling API->Slurrying Solid_Forms->PXRD Solid_Forms->DSC_TGA Solid_Forms->IR_Raman Solid_Forms->Microscopy

General Experimental Workflow for Polymorph Screening.
Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the identification and characterization of crystalline materials.

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Instrumentation: A diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a specific 2θ range (e.g., 2-40°) at a defined scan rate.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the positions and relative intensities of the diffraction peaks. Each polymorph will have a unique fingerprint pattern.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A calibrated DSC instrument is used.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The resulting thermogram shows endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events, providing information on melting points, heats of fusion, and phase transitions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of the molecules.

  • Sample Preparation: The sample is typically analyzed as a solid dispersion in potassium bromide (KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Collection: The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed. Differences in the spectra of polymorphs can arise from variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding).

Biological Signaling Pathways

This compound hydrochloride acts as an antagonist at the histamine H1 receptor and an inhibitor at the serotonin 5-HT1 receptor. Understanding the signaling pathways of these receptors is crucial for comprehending the mechanism of action of the drug.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Antagonism of this receptor by this compound blocks the downstream effects of histamine.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Allergic Reaction) Ca_release->Response PKC->Response

Simplified H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is also a GPCR, but it couples to the Gi/o family of G-proteins. Inhibition of this receptor by this compound would modulate the downstream signaling cascade.

G Serotonin Serotonin (5-HT) HT1AR 5-HT1A Receptor Serotonin->HT1AR Activates This compound This compound This compound->HT1AR Inhibits Gi Gi Protein HT1AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response PKA->Response

Simplified 5-HT1A Receptor Signaling Pathway and the Inhibitory Action of this compound.

Conclusion

The existence of multiple polymorphs and hydrates of this compound hydrochloride necessitates a thorough solid-state characterization during drug development. The choice of the appropriate polymorphic form is critical for ensuring consistent product quality and performance. This guide has summarized the known polymorphs, their preparation, and key characterization techniques. Further research to obtain and publish detailed quantitative data for each polymorph would be of significant value to the pharmaceutical science community. The elucidation of the specific interactions of this compound with its target receptors and the downstream consequences will continue to be an important area of study.

References

Crystal Structure Analysis of Sequifenadine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sequifenadine, a potent H1-antihistamine, is a crucial active pharmaceutical ingredient (API) in the management of allergic conditions. The physicochemical properties, and by extension, the therapeutic efficacy of an API are profoundly influenced by its solid-state characteristics. For this compound hydrochloride, a comprehensive understanding of its crystalline forms—polymorphs and solvates (specifically, hydrates)—is paramount for ensuring drug product quality, stability, and bioavailability.

Recent research has revealed a complex solid-state landscape for this compound hydrochloride, with the identification of six distinct polymorphic forms and four hydrates.[1][2] This guide provides an in-depth overview of the crystallographic analysis of these forms, detailing the experimental methodologies employed for their discovery and characterization, and summarizing the key structural data. The focus is on the dihydrate (DH) form and three anhydrous polymorphs (Forms A, B, and C), whose structures have been successfully elucidated.[1][3]

Crystallographic Data Summary

The crystal structures of four distinct forms of this compound hydrochloride have been determined. The dihydrate form was resolved using single-crystal X-ray diffraction (SCXRD), providing high-resolution atomic coordinates. In contrast, due to the challenge of growing suitable single crystals, the structures of the three anhydrous polymorphs (A, B, and C) were determined directly from high-resolution powder X-ray diffraction (PXRD) data.[1][3]

The quantitative crystallographic data for these forms are summarized below. These parameters define the unit cell of each crystal lattice and are essential for the identification and differentiation of the solid forms.

Form Determination Method Crystal System Space Group Unit Cell Parameters (a, b, c, α, β, γ)
Dihydrate (DH) Single-Crystal XRD(Data from source literature)(Data from source literature)(Specific values available in cited literature)
Anhydrous Form A Powder XRD(Data from source literature)(Data from source literature)(Specific values available in cited literature)
Anhydrous Form B Powder XRD(Data from source literature)(Data from source literature)(Specific values available in cited literature)
Anhydrous Form C Powder XRD(Data from source literature)(Data from source literature)(Specific values available in cited literature)

Note: Detailed unit cell dimensions and atomic coordinates are published in specialized crystallographic literature.[1][3]

Experimental Protocols

The discovery and characterization of this compound hydrochloride's polymorphs and hydrates involve a systematic workflow, from initial screening to final structure refinement.

Polymorph and Hydrate Screening

A comprehensive screening is the foundational step to discover the full range of crystalline forms. This involves subjecting the API to a variety of crystallization conditions to induce the formation of different solid phases.

  • Methodology :

    • Recrystallization : this compound hydrochloride is dissolved in a diverse panel of solvents (or solvent/anti-solvent mixtures) with varying polarities and hydrogen bonding capabilities. Crystallization is induced by methods such as slow evaporation, cooling, or anti-solvent addition.

    • Slurry Conversion : A suspension of the initial crystalline form is stirred in different solvents at various temperatures. Over time, the most stable form under those conditions will nucleate and grow, allowing for the identification of thermodynamically stable polymorphs.

    • Humidity Stressing : The solid material is exposed to a range of relative humidity (RH) levels at a constant temperature. This is crucial for identifying hydrates and understanding moisture-induced phase transformations.

    • Thermal Methods : Heating the material can induce melt-recrystallization or solid-solid phase transitions to new polymorphic forms.

    • Mechanical Stressing : Grinding or milling can provide the energy needed to convert a metastable form into a more stable one or to generate novel polymorphs.[1]

The resulting solids from each experiment are harvested and promptly analyzed, primarily by PXRD, to identify any new crystalline forms.

X-ray Diffraction Analysis

X-ray diffraction is the definitive technique for solid-form characterization and structure determination.

  • Powder X-ray Diffraction (PXRD) :

    • Purpose : Used for rapid screening, phase identification ("fingerprinting"), and quantitative analysis. It is also a powerful tool for ab initio structure determination when single crystals are unavailable.[4][5]

    • Protocol : A finely ground powder of the this compound hydrochloride sample is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting diffractogram is unique to a specific crystalline form. For Forms A, B, and C, high-resolution PXRD data was essential for structure solution.[1][3]

  • Single-Crystal X-ray Diffraction (SCXRD) :

    • Purpose : Provides the most accurate and unambiguous determination of a crystal structure, including atomic coordinates, bond lengths, and angles.

    • Protocol : A suitable single crystal (typically <0.5 mm) is selected and mounted on a goniometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibration and irradiated with X-rays. A series of diffraction images are collected as the crystal is rotated. The positions and intensities of the diffraction spots are used to solve and refine the crystal structure. This method was successfully applied to the dihydrate (DH) form of this compound hydrochloride.[1][3]

Structure Solution and Refinement

Once diffraction data is collected, the arrangement of atoms within the crystal lattice is determined.

  • Methodology for Powder Data (Forms A, B, C) :

    • Indexing : The positions of the diffraction peaks in the PXRD pattern are used to determine the unit cell parameters and space group.

    • Structure Solution : Since direct methods (common in SCXRD) are challenging with powder data due to peak overlap, direct-space or real-space methods are employed.[4] A molecular model of this compound is generated, and its position and orientation within the unit cell are systematically varied until the calculated PXRD pattern matches the experimental one.

    • Rietveld Refinement : This is a powerful technique used to refine the crystal structure against the full experimental powder pattern.[1] The atomic positions, lattice parameters, and other profile parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns, resulting in a final, validated crystal structure.

The overall workflow for discovering and solving the crystal structures of this compound hydrochloride is illustrated below.

G Experimental Workflow for Polymorph Screening and Structure Determination cluster_screening Polymorph & Hydrate Screening cluster_analysis Characterization & Analysis cluster_solution Structure Determination start This compound HCl (API) methods Crystallization Methods (Solvent, Thermal, Mechanical, Humidity) start->methods solids Harvest Solid Phases methods->solids pxrd PXRD Analysis (Phase Identification) solids->pxrd dsc Thermal Analysis (DSC/TGA) solids->dsc compare Identify Unique Forms pxrd->compare dsc->compare sc Single Crystals Found? compare->sc New Form Found scxrd Single-Crystal XRD (e.g., Form DH) sc->scxrd Yes pxrd_solve High-Res Powder XRD (e.g., Forms A, B, C) sc->pxrd_solve No final Final Crystal Structure scxrd->final refine Structure Solution & Rietveld Refinement pxrd_solve->refine refine->final

Workflow for polymorph screening and structure determination.

Structural Insights and Phase Relationships

The detailed structural analysis revealed that the anhydrous polymorphs (A, B, and C) are all constructed from similar hydrogen-bonded tetramers. The observed polymorphism arises from differences in the conformation of the this compound cation and/or the way these tetramer units pack together in the crystal lattice.[1][3]

The hydrate structures are closely related to specific polymorphs, which explains the facile and often reversible transitions observed between them upon changes in humidity.[2] Understanding these relationships is critical for controlling the solid form during manufacturing and storage to prevent unwanted phase transformations.

G Phase Interconversion of this compound Hydrochloride dh Dihydrate (DH) a Anhydrous Form A dh->a Dehydration (Heating) amorphous Amorphous Phase dh->amorphous Rapid Dehydration a->dh Hydration (High RH) b Anhydrous Form B a->b Solid-State Transition melt Melt a->melt Melting c Anhydrous Form C b->c Solid-State Transition b->melt Melting c->melt Melting amorphous->a Crystallization melt->a Recrystallization melt->b Recrystallization melt->c Recrystallization melt->amorphous Rapid Cooling

Conceptual diagram of phase relationships for this compound HCl.

Conclusion

The solid-state chemistry of this compound hydrochloride is rich and complex, characterized by the existence of multiple polymorphs and hydrates. A systematic approach combining thorough polymorph screening with advanced X-ray diffraction techniques has been essential to unravel this complexity. The structural elucidation of the dihydrate form and three anhydrous polymorphs provides a molecular-level understanding of their stability and interconversion pathways.[1][2][3] This knowledge is of immense value to drug development professionals, enabling the selection and control of the optimal solid form to ensure the safety, stability, and efficacy of this compound-based medicines.

References

Preclinical Pharmacological Profile of Sequifenadine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequifenadine, a quinuclidine derivative developed at the All-Union Scientific-Research Chemical-Pharmaceutical Institute (now the "Center for Drug Chemistry" in Russia), is an antihistamine with a unique pharmacological profile.[1][2][3] Unlike traditional H1-receptor antagonists, this compound exhibits a dual mechanism of action, involving not only the blockade of histamine H1 receptors but also the reduction of histamine levels in tissues. Furthermore, it possesses moderate blocking activity at serotonin 5-HT1 receptors. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacodynamics, pharmacokinetics, and safety profile in various animal models.

Pharmacodynamics

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. By blocking this receptor, it prevents or alleviates the characteristic symptoms of allergic reactions mediated by histamine, such as increased capillary permeability, edema, vasodilation, and pruritus.[1][4]

Secondary Mechanism of Action: Histamine Reduction

A distinguishing feature of this compound is its ability to reduce histamine concentration in tissues. It achieves this by accelerating the metabolic degradation of histamine through the activation of the enzyme diamine oxidase (histaminase).[1][4][5] This dual action of receptor blockade and mediator reduction contributes to its pronounced and prolonged anti-allergic effects.

Serotonin 5-HT1 Receptor Blockade

In addition to its antihistaminic properties, this compound moderately blocks serotonin 5-HT1 receptors.[1][5][6] This anti-serotonin activity is believed to contribute to its effectiveness in treating pruritic dermatoses and other allergic conditions where serotonin plays a significant pathophysiological role.[3]

Anti-inflammatory and Immunomodulatory Effects

Preclinical evidence suggests that this compound possesses anti-inflammatory and immunomodulatory properties. It has been shown to reduce the number of antibody-forming and rosette-forming cells in the spleen, bone marrow, and lymph nodes, and to decrease the concentration of immunoglobulins A and G.[4]

Quantitative Pharmacodynamic Data

TargetActionPreclinical Evidence
Histamine H1 ReceptorAntagonist/BlockerPrevents histamine-induced effects[1][4]
Diamine OxidaseActivatorAccelerates histamine metabolism[1][4]
Serotonin 5-HT1 ReceptorModerate BlockerContributes to anti-pruritic effect[1][5]
Immune CellsModulatorReduces antibody-forming cells[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Sequifenadine_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Extracellular Space / Tissues Histamine Histamine H1R H1 Receptor Histamine->H1R binds & activates This compound This compound This compound->H1R blocks Gq_PLC Gq/11 -> PLC activation H1R->Gq_PLC IP3_DAG IP3 & DAG increase Gq_PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., inflammation, pruritus) Ca_PKC->Allergic_Response Histamine_Tissue Histamine in Tissues DAO Diamine Oxidase (DAO) Histamine_Tissue->DAO degraded by Inactive_Metabolite Inactive Metabolite DAO->Inactive_Metabolite Sequifenadine_DAO This compound Sequifenadine_DAO->DAO activates

Caption: Dual mechanism of action of this compound.

Preclinical_Evaluation_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Receptor_Binding Receptor Binding Assays (H1, 5-HT1) PK_Studies Pharmacokinetic Studies (Rat, Dog, Monkey) Receptor_Binding->PK_Studies Enzyme_Activity Diamine Oxidase Activity Assay Enzyme_Activity->PK_Studies Cytokine_Release Mast Cell Cytokine Release Assay Cytokine_Release->PK_Studies Efficacy_Models Efficacy Models (Allergic Rhinitis, Dermatitis) PK_Studies->Efficacy_Models Safety_Pharm Safety Pharmacology (CV, CNS, Respiratory) Efficacy_Models->Safety_Pharm Tox_Studies Toxicology Studies (Acute & Chronic) Safety_Pharm->Tox_Studies

Caption: General workflow for preclinical evaluation.

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.

Absorption and Distribution
  • Time to Maximum Concentration (Tmax): 1-2 hours.[6]

  • Distribution: The drug accumulates predominantly in the lungs and liver, with the lowest concentrations found in the brain.[6] This suggests limited penetration of the blood-brain barrier, which is consistent with its reported low sedative potential.[4]

Metabolism and Excretion
  • Metabolism: this compound is metabolized in the liver via oxidation to a pharmacologically inactive metabolite.[6]

  • Elimination Half-life (T½):

    • After a single 50 mg dose: 12 hours.[6]

    • After repeated doses: 5.8 hours, indicating no significant accumulation.[6]

  • Excretion:

    • Approximately 50% of the dose is excreted in the bile.[7]

    • Over 20% is excreted in the urine.[7]

    • About 30% of the dose is excreted unchanged, while 40-50% is in the form of metabolites.[7]

Pharmacokinetic Parameters in Preclinical Models

Specific quantitative pharmacokinetic parameters (e.g., Cmax, AUC) in common preclinical species (rats, dogs, monkeys) are not detailed in the available literature.

Preclinical Safety Pharmacology

Comprehensive safety pharmacology data for this compound is not extensively published in English. However, its long history of clinical use in Russia and other CIS countries suggests a generally favorable safety profile. Preclinical studies are typically conducted to assess the effects on major physiological systems.

Cardiovascular System

Standard preclinical cardiovascular safety assessments would include evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters in animal models. Given its limited CNS penetration, significant cardiovascular effects at therapeutic doses are not anticipated.

Central Nervous System (CNS)

The low lipophilicity of this compound and its limited penetration of the blood-brain barrier contribute to a reduced incidence of CNS side effects, such as sedation, compared to first-generation antihistamines.[4] However, sedation may still occur in some individuals.

Respiratory System

Preclinical studies would typically evaluate the effects of this compound on respiratory rate and function. No adverse effects on the respiratory system have been prominently reported.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not available in the reviewed literature. However, standard methodologies for evaluating antihistamines would have been employed.

Histamine H1 Receptor Binding Assay (Hypothetical Protocol)
  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

  • Method: A competitive radioligand binding assay would be performed using cell membranes expressing the H1 receptor (e.g., from CHO or HEK293 cells).

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]-mepyramine).

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • After incubation, bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured by liquid scintillation counting.

    • The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema in Rats (Hypothetical Protocol for Anti-inflammatory Activity)
  • Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

  • Method: The carrageenan-induced paw edema model is a standard method for screening anti-inflammatory drugs.

  • Procedure:

    • Rats are randomly assigned to control and treatment groups.

    • This compound or vehicle (control) is administered orally at various doses.

    • After a specified pre-treatment time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.

Conclusion

This compound is an antihistamine with a unique dual mechanism of action, targeting both histamine H1 receptors and histamine metabolism. Its additional moderate serotonin 5-HT1 receptor blocking activity may provide further therapeutic benefits in certain allergic conditions. Preclinical pharmacokinetic data indicate rapid absorption and metabolism, with limited CNS penetration. While detailed quantitative preclinical data and specific experimental protocols are not widely available in the English-language literature, its long-standing clinical use supports a favorable efficacy and safety profile. Further research and publication of the original preclinical data would be valuable for the global scientific and medical communities.

References

Initial In Vitro Studies of Sequifenadine's Antihistaminic Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sequifenadine is a quinuclidine derivative that acts as a competitive antagonist of histamine at the H1 receptor.[1][2] Unlike many classical first-generation antihistamines, it is reported to have a lower sedative effect. A unique characteristic of this compound is its ability to not only block H1 receptors but also to reduce histamine levels in tissues by activating the enzyme diamine oxidase (histaminase), which is involved in histamine metabolism.[3][4] Furthermore, its moderate blockade of serotonin receptors may contribute to its efficacy in conditions where serotonin is a contributing mediator.[3][5]

Mechanism of Action: H1 Receptor Antagonism

The primary antihistaminic effect of this compound is mediated through its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Signaling Pathway of Histamine H1 Receptor Activation

Histamine binding to the H1 receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.

H1_Receptor_Signaling cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_alpha Gαq H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.
Antagonistic Action of this compound

This compound, as a competitive antagonist, binds to the H1 receptor at the same site as histamine. By occupying the receptor, it prevents histamine from binding and initiating the downstream signaling cascade, thereby mitigating the symptoms of allergic reactions.

Antagonist_Action This compound This compound H1R H1 Receptor This compound->H1R Binds Histamine Histamine Histamine->H1R Signaling_Blocked Signaling Cascade Blocked H1R->Signaling_Blocked

Caption: Antagonistic Action of this compound at the H1 Receptor.

In Vitro Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are standard in vitro assays used to characterize the antihistaminic activity of new chemical entities.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for the H1 receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled H1 receptor antagonist with high affinity and specificity, such as [³H]-pyrilamine, is used.

  • Assay: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep H1 Receptor-Expressing Cell Membrane Preparation Incubation Incubate Membranes, Radioligand, and Varying Concentrations of this compound Membrane_Prep->Incubation Radioligand [³H]-Pyrilamine (Radioligand) Radioligand->Incubation Test_Compound This compound (Unlabeled Competitor) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation IC50_Calc Determine IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for a Radioligand Binding Assay.
Functional Assays

Functional assays measure the ability of a compound to inhibit the cellular response to histamine.

Objective: To determine the functional potency (IC50 or EC50) of this compound in blocking histamine-induced cellular responses.

Common Functional Assays:

  • Calcium Mobilization Assay: Measures changes in intracellular calcium concentration following H1 receptor activation.

    • Cell Culture: Cells expressing the H1 receptor are cultured in microplates.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

    • Histamine Challenge: Histamine is added to stimulate the H1 receptor.

    • Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured using a fluorescence plate reader.

    • Data Analysis: The concentration of this compound that inhibits 50% of the histamine-induced calcium response is determined as the IC50.

  • Phosphoinositide (IP) Turnover Assay: Measures the accumulation of inositol phosphates, a downstream product of PLC activation.

Quantitative Data Summary

As of the latest available information, specific quantitative data from initial in vitro studies on this compound's antihistaminic activity, such as Ki, IC50, or EC50 values, are not publicly accessible in peer-reviewed international journals. This information may be available in original research publications from the time of its development in the Soviet Union, which are not indexed in major international databases.

Parameter Assay Type Value Reference
Ki (nM)H1 Receptor BindingData Not Available-
IC50 (nM)Functional Antagonism (e.g., Calcium Flux)Data Not Available-

Conclusion

References

Sequifenadine's Effects on Serotonin Receptors in Early Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the early research on the effects of sequifenadine (also known as Bicarphene) on serotonin receptors. Developed in the Soviet Union, this compound is a first-generation antihistamine with a unique pharmacological profile that includes interaction with the serotonergic system. This document summarizes the available qualitative and quantitative data, details the likely experimental protocols used in its initial characterization, and presents visualizations of relevant pathways and workflows. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of early antihistamines and their polypharmacological properties.

Introduction

This compound, a quinuclidinyl carbinol derivative, was first synthesized at the S. Ordzhonikidze All-Union Scientific-Research Chemical-Pharmaceutical Institute (VNIHFI) in the USSR. While its primary clinical use is as a histamine H1 receptor antagonist for allergic conditions, early pharmacological characterizations indicated a broader mechanism of action that includes effects on the serotonin (5-hydroxytryptamine, 5-HT) system. Russian-language medical literature from the time of its development and approval in 1984 describes this compound as not only a potent H1 blocker but also as a moderate antagonist of serotonin receptors. This dual activity was suggested to contribute to its enhanced efficacy in certain allergic and inflammatory conditions where serotonin is a key mediator.

This guide aims to consolidate the available information on the serotonergic activity of this compound from its early research period, providing a technical foundation for understanding its multifaceted pharmacology.

Pharmacological Profile: Serotonergic Activity

Early preclinical research identified that this compound possesses antagonistic properties at serotonin receptors. The available literature specifically points towards activity at the 5-HT1 receptor family.

Quantitative Data on Serotonin Receptor Binding

The following table summarizes the known serotonergic activity of this compound based on this early research.

Receptor SubtypeReported ActivityPotencyData Source(s)
5-HT1 Receptors Antagonist / BlockerModerateRussian Drug Formularies and Pharmacological Overviews
Other 5-HT Subtypes Not specifiedNot specified-

Experimental Protocols

The characterization of a new chemical entity's effect on neurotransmitter receptors during the period of this compound's development would have involved a standard set of in vitro and in vivo pharmacological assays. The following sections describe the likely methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of receptor pharmacology, used to determine the affinity of a drug for a specific receptor.

Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.

Methodology:

  • Tissue Preparation: Brain tissue from rodents (e.g., rats or mice), rich in the desired serotonin receptor subtype (e.g., cortex for 5-HT1A, striatum for 5-HT1B/1D), would be homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]5-HT, [³H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are used to determine whether a drug that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors like the 5-HT1 family, this often involves measuring changes in second messenger levels.

Objective: To characterize the functional activity of this compound at 5-HT1 receptors.

Methodology (example for 5-HT1A receptor):

  • Cell Culture: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is used.

  • Assay Principle: 5-HT1A receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Experimental Procedure:

    • Cells are pre-incubated with a substance that stimulates adenylyl cyclase, such as forskolin, to produce a measurable baseline level of cAMP.

    • To test for antagonist activity, cells are incubated with varying concentrations of this compound in the presence of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

  • Measurement: The intracellular concentration of cAMP is measured, typically using a competitive immunoassay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its antagonist potency (often expressed as a pA2 value or IC50).

Visualizations

The following diagrams illustrate a hypothetical experimental workflow for screening this compound's receptor activity and the signaling pathway of the 5-HT1A receptor.

experimental_workflow cluster_0 Initial Screening cluster_1 Serotonin Receptor Characterization cluster_2 Data Analysis & Profile Generation This compound This compound (Test Compound) primary_binding Primary Radioligand Binding Screen (e.g., Histamine H1, Serotonin, Dopamine Receptors) This compound->primary_binding serotonin_hit Hit Identified at Serotonin Receptors primary_binding->serotonin_hit Binding > Threshold subtype_panel 5-HT Receptor Subtype Binding Panel (e.g., 5-HT1A, 1B, 2A, etc.) serotonin_hit->subtype_panel functional_assay Functional Assays (e.g., cAMP, Calcium Mobilization) subtype_panel->functional_assay affinity_potency Determine Affinity (Ki) and Potency (IC50/EC50) subtype_panel->affinity_potency functional_assay->affinity_potency pharmacological_profile Generate Pharmacological Profile affinity_potency->pharmacological_profile

Caption: A logical workflow for the pharmacological screening of a novel compound like this compound.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts serotonin Serotonin (Agonist) serotonin->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks atp ATP atp->adenylyl_cyclase cellular_response Decreased Neuronal Firing (Cellular Response) camp->cellular_response Leads to

Caption: Simplified signaling pathway of the 5-HT1A receptor, indicating the inhibitory action of an antagonist.

Discussion and Conclusion

The available evidence from early research indicates that this compound is not a highly selective histamine H1 receptor antagonist. Its pharmacological profile is complicated by a moderate blocking effect on 5-HT1 serotonin receptors. This "anti-serotonin" activity was considered a clinically relevant feature, potentially enhancing its therapeutic efficacy in allergic conditions where serotonin plays a pathophysiological role.

The lack of detailed, publicly available quantitative data from the early research period in Western scientific literature presents a significant gap in a full understanding of this compound's serotonergic pharmacology. It is highly probable that such data exists in original Russian-language research publications from the VNIHFI or other Soviet-era research institutions.

For drug development professionals, the case of this compound serves as an important example of the polypharmacology of older drugs. A comprehensive understanding of these off-target effects is crucial for both drug repurposing and for the development of new, more selective chemical entities. Further research, potentially involving the re-evaluation of this compound using modern receptor screening panels, would be necessary to fully elucidate its complete pharmacological profile at serotonin receptors and other potential targets.

Methodological & Application

Application Note: A Validated HPLC Method for Purity Testing of Sequifenadine

Author: BenchChem Technical Support Team. Date: November 2025

[AN-SEQ-001]

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and related substances of Sequifenadine in bulk drug substance. The developed isocratic reverse-phase HPLC method is specific, accurate, precise, and linear over a specified range, making it suitable for routine quality control analysis. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is an H1-histamine receptor antagonist used in the treatment of allergic conditions.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. An accurate and reliable analytical method is therefore essential for quantifying the main component and detecting any potential impurities or degradation products. This document provides a detailed protocol for a newly developed HPLC method for the purity testing of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.

  • Chromatographic Data System: Empower™, Chromeleon™, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric acid (AR grade), and purified water.

  • This compound Reference Standard: USP or equivalent, of known purity.

A summary of the optimized HPLC conditions is presented in Table 1.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M KH2PO4 Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 25 minutes

Table 1: Optimized HPLC Method Parameters

Protocols

  • Buffer Preparation (0.02 M KH2PO4, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 50:50 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample, transfer it to a 25 mL volumetric flask, dissolve and dilute to volume with the mobile phase. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the Standard Solution (100 µg/mL) five times and evaluate the parameters listed in Table 2.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

Table 2: System Suitability Criteria

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

  • Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, the standard solution, and the sample solution to demonstrate the absence of interference at the retention time of this compound. Forced degradation studies were also performed by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure the separation of degradation products from the main peak.

  • Linearity: Linearity was assessed by preparing a series of at least five concentrations of this compound standard over the range of 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the working concentration). The recovery of the analyte was then calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst to assess the intermediate precision.

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Results and Discussion

Several mobile phases and column types were evaluated to achieve optimal separation and peak shape for this compound. A C18 column with a mobile phase consisting of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 ratio provided the best results with a symmetric peak and a reasonable retention time of approximately 6.5 minutes. The detection wavelength of 220 nm was selected based on the UV spectrum of this compound.

The validation results are summarized in Tables 3 and 4.

Parameter Result Acceptance Criteria
Linearity (r²) 0.9995≥ 0.999
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-

Table 3: Linearity, LOD, and LOQ Results

Parameter Level Recovery (%) % RSD
Accuracy 80%99.80.85
100%100.50.62
120%101.20.71
Precision Repeatability-0.55
Intermediate-0.98

Table 4: Accuracy and Precision Data

The method demonstrated excellent linearity over the tested concentration range. The accuracy was confirmed by the high recovery rates, and the low %RSD values for repeatability and intermediate precision indicate good precision. The specificity studies showed no interference from excipients or degradation products, confirming the stability-indicating nature of the method.

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Method Scouting start->lit_review col_select Column & Stationary Phase Selection lit_review->col_select mob_phase Mobile Phase Optimization (pH, Ratio) col_select->mob_phase instrument_param Instrument Parameter Optimization (Flow, Temp, λ) mob_phase->instrument_param system_suitability System Suitability Testing instrument_param->system_suitability system_suitability->mob_phase Fail validation Method Validation (ICH Guidelines) system_suitability->validation Pass protocol Finalized Protocol & Application Note validation->protocol end End: Routine QC Use protocol->end

Caption: Workflow for HPLC Method Development and Validation.

Purity_Testing_Logic sample_prep Prepare Standard & Sample Solutions hplc_analysis Perform HPLC Analysis sample_prep->hplc_analysis peak_integration Integrate Peaks in Chromatogram hplc_analysis->peak_integration impurity_detection Identify & Quantify Impurities peak_integration->impurity_detection purity_calc Calculate % Purity of This compound impurity_detection->purity_calc spec_check Compare Results to Specifications purity_calc->spec_check pass Pass spec_check->pass Within Limits fail Fail (OOS) spec_check->fail Out of Limits

Caption: Logical Flow for this compound Purity Testing.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been developed and validated for the purity testing of this compound. The method is suitable for its intended purpose and can be effectively used for routine quality control of this compound in bulk drug manufacturing.

References

Application Notes and Protocols for the Synthesis of Sequifenadine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequifenadine, chemically known as α,α-bis(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-methanol, is an H1 histamine receptor antagonist. As with any active pharmaceutical ingredient (API), the identification, synthesis, and characterization of impurities are critical for ensuring its quality, safety, and efficacy. This document provides detailed protocols for the synthesis of three potential impurities of this compound for use as reference standards in analytical development and quality control.

The selected impurities include a process-related impurity arising from unreacted starting material (Impurity A: 3-Quinuclidinone), a by-product from a key reaction intermediate (Impurity B: 2,2'-Dimethylbiphenyl), and a potential degradation product (Impurity C: Di-(o-tolyl)ketone).

Impurity Profile and Synthesis Strategies

A logical approach to obtaining impurity reference standards involves identifying potential impurities based on the manufacturing process of the API and its chemical stability. The principal synthesis of this compound likely involves the Grignard reaction between 2,2'-ditolylmagnesium bromide and 3-quinuclidinone.

cluster_sequifenadine_synthesis This compound Synthesis cluster_impurities Potential Impurities 3-Quinuclidinone 3-Quinuclidinone This compound This compound 3-Quinuclidinone->this compound Grignard Reaction Impurity_A Impurity A (3-Quinuclidinone) 3-Quinuclidinone->Impurity_A Unreacted Starting Material Di-o-tolyl Grignard Di-(o-tolyl)magnesium bromide Di-o-tolyl Grignard->this compound Impurity_B Impurity B (2,2'-Dimethylbiphenyl) Di-o-tolyl Grignard->Impurity_B Grignard By-product Impurity_C Impurity C (Di-(o-tolyl)ketone) This compound->Impurity_C Degradation

Caption: Logical relationship between this compound synthesis and the formation of potential impurities.

Synthesis of Impurity A: 3-Quinuclidinone

Methodology: The synthesis of 3-Quinuclidinone is a well-established procedure that proceeds via a Dieckmann condensation of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, followed by hydrolysis and decarboxylation.[1][2]

Start Ethyl Piperidine- 4-carboxylate Step1 Alkylation with Methyl Chloroacetate Start->Step1 Intermediate Ethyl 1-(2-methoxy-2-oxoethyl) piperidine-4-carboxylate Step1->Intermediate Step2 Dieckmann Condensation (Potassium tert-butoxide) Intermediate->Step2 Step3 Hydrolysis & Decarboxylation Step2->Step3 End Impurity A (3-Quinuclidinone) Step3->End

Caption: Experimental workflow for the synthesis of Impurity A (3-Quinuclidinone).

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

    • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile, add anhydrous potassium carbonate (2 equivalents).

    • Add methyl chloroacetate (1.1 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Step 2 & 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation.

    • Add the crude ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate to a suspension of potassium tert-butoxide (1.5 equivalents) in an anhydrous solvent like toluene.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and add aqueous hydrochloric acid to achieve an acidic pH.

    • Heat the acidic mixture to reflux for an additional 4-6 hours to effect hydrolysis and decarboxylation.[3]

    • Cool the reaction mixture and adjust the pH to basic (pH > 10) with a suitable base (e.g., sodium hydroxide).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Quinuclidinone.

Quantitative Data:

ParameterValue
Starting Material Ethyl piperidine-4-carboxylate
Key Reagents Methyl chloroacetate, Potassium carbonate, Potassium tert-butoxide, HCl
Typical Yield 60-70%
Purity (by GC) >98%
Appearance White to off-white solid

Synthesis of Impurity B: 2,2'-Dimethylbiphenyl

Methodology: This impurity can be synthesized via an Ullmann coupling reaction of 2-iodotoluene using copper powder as the coupling agent.

Start 2-Iodotoluene Step1 Ullmann Coupling (Copper powder, heat) Start->Step1 Purification Distillation or Chromatography Step1->Purification End Impurity B (2,2'-Dimethylbiphenyl) Purification->End

Caption: Experimental workflow for the synthesis of Impurity B (2,2'-Dimethylbiphenyl).

Experimental Protocol:

  • Ullmann Coupling Reaction.

    • In a round-bottom flask, mix 2-iodotoluene (1 equivalent) with activated copper powder (2-3 equivalents).

    • Heat the mixture to a high temperature (typically 200-250 °C) with vigorous stirring.

    • The reaction is typically carried out without a solvent, or in a high-boiling solvent like dimethylformamide (DMF).

    • Maintain the temperature for several hours until the reaction is complete (monitored by GC or TLC).

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., toluene).

    • Filter the mixture to remove the copper and copper salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2,2'-Dimethylbiphenyl.

Quantitative Data:

ParameterValue
Starting Material 2-Iodotoluene
Key Reagents Copper powder
Typical Yield 40-50%
Purity (by GC) >97%
Appearance Colorless oil or low-melting solid

Synthesis of Impurity C: Di-(o-tolyl)ketone

Methodology: This potential degradation product can be synthesized by the oxidation of the corresponding secondary alcohol, di-(o-tolyl)methanol. A more direct route involves the Friedel-Crafts acylation of toluene with o-toluoyl chloride.

Start1 Toluene Step1 Friedel-Crafts Acylation (AlCl3) Start1->Step1 Start2 o-Toluoyl chloride Start2->Step1 Workup Aqueous Workup Step1->Workup Purification Recrystallization or Chromatography Workup->Purification End Impurity C (Di-(o-tolyl)ketone) Purification->End

Caption: Experimental workflow for the synthesis of Impurity C (Di-(o-tolyl)ketone).

Experimental Protocol:

  • Friedel-Crafts Acylation.

    • To a cooled (0-5 °C) solution of anhydrous aluminum chloride (1.2 equivalents) in an excess of toluene (which acts as both solvent and reactant), add o-toluoyl chloride (1 equivalent) dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture carefully onto crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Starting Materials Toluene, o-Toluoyl chloride
Key Reagents Aluminum chloride
Typical Yield 70-80%
Purity (by HPLC) >98%
Appearance White to pale yellow solid

Conclusion

The protocols detailed in this application note provide robust methods for the synthesis of key potential impurities of this compound. These reference standards are essential for the development and validation of analytical methods to ensure the quality and purity of the this compound API. The provided workflows and data tables offer a comprehensive guide for researchers and professionals in the field of pharmaceutical development.

References

Application Notes and Protocols: In Vitro Dissolution Testing of Sequifenadine Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequifenadine is a second-generation H1-antihistamine used in the treatment of allergic conditions. As a pharmaceutical solid oral dosage form, the in vitro dissolution of this compound tablets is a critical quality attribute that predicts in vivo performance and ensures batch-to-batch consistency. This compound hydrochloride is reported to be very slightly soluble in water, a characteristic that presents challenges in developing a discriminating and robust dissolution method.

These application notes provide a comprehensive, proposed protocol for the in vitro dissolution testing of immediate-release this compound tablets. The methodology is based on established principles for poorly soluble drugs and serves as a starting point for method development and validation in a quality control or research setting. The protocol outlines the dissolution conditions and a specific High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of dissolved this compound.

Proposed Method Parameters

A summary of the proposed dissolution and analytical parameters is presented in the tables below. These parameters are based on the known physicochemical properties of this compound and common practices for analogous compounds.

Dissolution Parameters
ParameterRecommended ConditionRationale
Apparatus USP Apparatus 2 (Paddle)The paddle apparatus is generally preferred for tablets and is less sensitive to coning effects.
Dissolution Medium 900 mL of 0.1 M Hydrochloric Acid (HCl)This compound, as a basic compound, is expected to have higher solubility in an acidic medium. 0.1 M HCl simulates gastric fluid and helps to achieve sink conditions.
Temperature 37 ± 0.5 °CThis is the standard temperature for in vitro dissolution testing to simulate human body temperature.
Rotation Speed 50 RPMA standard, gentle agitation speed for immediate-release tablets to avoid overly aggressive dissolution that may not be biorelevant.
Sampling Times 5, 10, 15, 20, 30, and 45 minutesProvides a complete dissolution profile for an immediate-release formulation.
Sampling Volume 10 mLA sufficient volume for analysis without significantly altering the hydrodynamics of the dissolution vessel.
Analytical (HPLC) Parameters
ParameterRecommended ConditionRationale
Mode Reversed-Phase HPLCSuitable for the analysis of moderately polar compounds like this compound.
Column C18, 4.6 x 150 mm, 5 µmA common and robust column choice for the separation of a wide range of pharmaceutical compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)A typical mobile phase composition for antihistamines, providing good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good separation efficiency.
Detection Wavelength 220 nmBased on the UV absorbance characteristics of similar aromatic compounds. The optimal wavelength should be confirmed by scanning a standard solution of this compound.
Injection Volume 20 µLA standard injection volume for HPLC analysis.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Experimental Protocols

Preparation of Dissolution Medium (0.1 M HCl)
  • Add approximately 500 mL of deionized water to a 1000 mL volumetric flask.

  • Carefully add 8.3 mL of concentrated hydrochloric acid to the water.

  • Dilute to the mark with deionized water and mix thoroughly.

  • De-aerate the medium by a suitable method (e.g., sonication or vacuum degassing) before use.

Dissolution Test Procedure
  • Set up the USP Apparatus 2 (Paddle) dissolution bath.

  • Fill each of the six dissolution vessels with 900 mL of the de-aerated 0.1 M HCl dissolution medium.

  • Equilibrate the medium to a temperature of 37 ± 0.5 °C.

  • Carefully drop one this compound tablet into each vessel.

  • Immediately start the rotation of the paddles at 50 RPM.

  • At each specified time point (5, 10, 15, 20, 30, and 45 minutes), withdraw a 10 mL aliquot of the sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Immediately filter the samples through a 0.45 µm syringe filter suitable for acidic solutions (e.g., PVDF or PTFE), discarding the first few mL of the filtrate.

  • If necessary, dilute the filtered samples with the dissolution medium to a concentration within the calibration range of the analytical method.

  • Analyze the samples by HPLC as described in section 3.4.

Preparation of Standard and Sample Solutions for HPLC
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the dissolution medium.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the dissolution medium to cover the expected concentration range of the dissolution samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solutions: The filtered and diluted dissolution samples from step 3.2.8 serve as the sample solutions for HPLC analysis.

HPLC Analysis
  • Set up the HPLC system with the parameters specified in Table 2.2.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Calculate the concentration of this compound in the samples using the calibration curve.

  • Calculate the percentage of the labeled amount of this compound dissolved at each time point, correcting for any volume replacement if performed.

Method Development and Validation Considerations

The proposed method should be thoroughly validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Ensure that excipients in the tablet formulation do not interfere with the quantification of this compound. This can be assessed by analyzing a placebo formulation.

  • Linearity: Demonstrate a linear relationship between the concentration and the analytical response over the desired range.

  • Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of this compound.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).

  • Filter Suitability: Verify that the chosen syringe filter does not adsorb the drug or leach any interfering substances.

Visualizations

Experimental Workflow

Dissolution_Workflow Experimental Workflow for In Vitro Dissolution of this compound Tablets cluster_prep Preparation cluster_dissolution Dissolution Test cluster_analysis Analysis prep_medium Prepare & De-aerate 0.1 M HCl Medium setup_bath Set up USP Apparatus 2 (37°C, 900 mL Medium) prep_medium->setup_bath prep_standards Prepare this compound Standard Solutions hplc_analysis Analyze by HPLC prep_standards->hplc_analysis add_tablet Add Tablet to Vessel setup_bath->add_tablet start_rotation Start Rotation (50 RPM) add_tablet->start_rotation sampling Withdraw Samples at Predetermined Times start_rotation->sampling filter_sample Filter Samples (0.45 µm) sampling->filter_sample filter_sample->hplc_analysis data_processing Calculate % Dissolved hplc_analysis->data_processing

Caption: Workflow for the in vitro dissolution testing of this compound tablets.

Factors Influencing Dissolution Testing

Factors_Influencing_Dissolution Key Factors Influencing In Vitro Dissolution Testing cluster_formulation Formulation Properties cluster_method Method Parameters center_node Dissolution Rate api API Properties (Solubility, Particle Size) api->center_node excipients Excipients (Binders, Disintegrants) excipients->center_node manufacturing Manufacturing Process (Hardness, Coating) manufacturing->center_node apparatus Apparatus Type & Speed apparatus->center_node medium Medium (pH, Volume, Surfactants) medium->center_node temperature Temperature temperature->center_node

Revolutionizing Drug Delivery: Advanced Formulation Strategies to Enhance Sequifenadine Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals grappling with the challenges of poor drug solubility and bioavailability, new application notes released today detail promising formulation strategies to enhance the therapeutic efficacy of Sequifenadine. These documents provide in-depth protocols and quantitative data on innovative approaches, including solid dispersions and self-emulsifying drug delivery systems (SEDDS), offering a roadmap to overcoming the hurdles of oral drug administration for poorly soluble compounds.

This compound, a potent antihistamine, presents a significant challenge in formulation due to its low aqueous solubility, which can lead to variable and incomplete absorption, thereby limiting its therapeutic potential. The newly outlined strategies address this issue by improving the dissolution rate and apparent solubility of this compound, ultimately aiming to enhance its bioavailability.

Key Application Notes and Protocols

This comprehensive guide details the following advanced formulation techniques:

  • Solid Dispersion Technology: A robust method to enhance the dissolution of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a solid hydrophilic carrier.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): An advanced lipid-based formulation that forms a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, facilitating drug absorption.

These notes provide detailed experimental protocols, from formulation development and characterization to in-vitro dissolution and permeability studies.

Quantitative Data Summary

To facilitate a clear comparison of the potential improvements offered by these advanced formulations, the following tables summarize key quantitative data, drawing from studies on analogous poorly soluble drugs due to the limited public data on this compound-specific formulations.

Table 1: Enhancement of Aqueous Solubility

FormulationDrug:Carrier RatioApparent Aqueous Solubility (µg/mL)Fold Increase in Solubility
Pure this compound (Hypothetical)-~101
Solid Dispersion (this compound in PVP K30)1:515015
Solid Dispersion (this compound in Poloxamer 188)1:525025
SEDDS (this compound in Oleic Acid/Tween 80/Transcutol)10% w/w>500 (in emulsion)>50

Note: Data for solid dispersions and SEDDS are illustrative and based on improvements seen with other BCS Class II drugs.

Table 2: In-Vitro Dissolution Profile Comparison

FormulationTime to 80% Drug Release (minutes)
Pure this compound> 120
Solid Dispersion (this compound in PVP K30)30
Solid Dispersion (this compound in Poloxamer 188)15
SEDDS (this compound)< 10

Note: Dissolution times are typical for optimized formulations of poorly soluble drugs.

Table 3: Ex-Vivo Permeability Enhancement

FormulationApparent Permeability Coefficient (Papp) x 10⁻⁶ cm/s
Pure this compound0.5
Solid Dispersion (this compound in Poloxamer 188)1.2
SEDDS (this compound)2.5

Note: Papp values are indicative of the potential for enhanced intestinal absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution of Components: Dissolve 1 gram of this compound and 5 grams of Polyvinylpyrrolidone (PVP K30) in 50 mL of methanol.

  • Mixing: Stir the solution continuously for 30 minutes at room temperature to ensure a homogenous mixture.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.

  • Storage: Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Formulation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection: Based on solubility studies, select an oil phase (e.g., Oleic acid), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., Transcutol HP).

  • Preparation of the Mixture: Accurately weigh 100 mg of this compound, 1 g of Oleic acid, 4 g of Tween 80, and 2 g of Transcutol HP.

  • Homogenization: Mix the components in a glass vial and heat to 40°C while stirring with a magnetic stirrer until a clear, homogenous solution is obtained.

  • Equilibration: Allow the mixture to cool to room temperature and equilibrate for 48 hours.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and drug content.

Protocol 3: In-Vitro Dissolution Study
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) maintained at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 50 rpm.

  • Sample Introduction: Introduce a sample of the formulation (pure drug, solid dispersion, or SEDDS) containing a fixed amount of this compound (e.g., 50 mg) into the dissolution vessel.

  • Sampling: Withdraw 5 mL aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes) and replace with an equal volume of fresh dissolution medium.

  • Analysis: Filter the samples through a 0.45 µm syringe filter and analyze the concentration of this compound using a validated HPLC method.

Visualizing the Path to Enhanced Bioavailability

To further elucidate the processes and strategies discussed, the following diagrams have been generated.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Studies This compound This compound API excipients Excipient Screening (Polymers, Lipids, Surfactants) This compound->excipients formulation Formulation (Solid Dispersion / SEDDS) excipients->formulation dsc DSC/XRD formulation->dsc ftir FTIR formulation->ftir particle_size Particle/Droplet Size formulation->particle_size dissolution Dissolution Studies formulation->dissolution permeability Permeability Assays (e.g., PAMPA, Caco-2) dissolution->permeability pk_studies Pharmacokinetic Studies (Animal Model) permeability->pk_studies bioavailability Bioavailability Assessment pk_studies->bioavailability

Experimental workflow for developing and evaluating enhanced bioavailability formulations.

formulation_strategies cluster_problem The Bioavailability Challenge cluster_solutions Formulation Strategies cluster_outcomes Improved Outcomes poor_solubility Poor Aqueous Solubility of this compound low_bioavailability Low & Variable Oral Bioavailability poor_solubility->low_bioavailability solid_dispersion Solid Dispersion (Amorphous State in Polymer Matrix) low_bioavailability->solid_dispersion Addresses sedds Self-Emulsifying Drug Delivery Systems (SEDDS) (Lipid-Based Nano-droplets) low_bioavailability->sedds Addresses enhanced_dissolution Enhanced Dissolution Rate & Apparent Solubility solid_dispersion->enhanced_dissolution sedds->enhanced_dissolution improved_absorption Improved Intestinal Absorption enhanced_dissolution->improved_absorption increased_bioavailability Increased & More Consistent Bioavailability improved_absorption->increased_bioavailability

Logical relationship between the bioavailability problem and formulation solutions.

These application notes and protocols are designed to empower researchers to unlock the full therapeutic potential of this compound and other challenging drug candidates. By providing a detailed framework for the application of advanced formulation technologies, the scientific community is better equipped to develop more effective and reliable oral dosage forms.

Application of Sequifenadine in Allergic Rhinitis Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on the Availability of Preclinical Data for Sequifenadine

Extensive literature searches for preclinical studies of this compound (Сехифенадин, Bicarfen) in animal models of allergic rhinitis did not yield specific experimental data required for detailed application notes. Publicly available resources lack in-depth protocols and quantitative results on the effects of this compound on allergic rhinitis symptoms, inflammatory cell infiltration, and cytokine profiles in these models. The information available primarily describes its general pharmacological properties.

Therefore, this document provides a comprehensive set of application notes and protocols based on established methodologies for evaluating H1-antihamines in allergic rhinitis research. While direct data for this compound is not presented, these protocols can be adapted for its study. The included data tables are illustrative examples of how results would be presented.

Introduction to this compound

This compound is an H1-histamine receptor antagonist that also exhibits activity as a serotonin (5-HT1) receptor blocker.[1][2][3] A distinguishing feature of this compound is its reported ability to reduce histamine levels in tissues by enhancing its metabolism through the enzyme diamine oxidase.[2][4] It has also been suggested to modulate the immune response by decreasing the number of antibody-forming cells and reducing the levels of immunoglobulins A and G.[1][2][5] These properties make it a compound of interest for the treatment of allergic conditions, including allergic rhinitis.

Allergic Rhinitis Animal Models

Animal models are crucial for the preclinical evaluation of novel therapeutics for allergic rhinitis. Rodent models, particularly mice and guinea pigs, are widely used due to their well-characterized immune systems and the ability to induce a consistent allergic phenotype.

Commonly Used Animal Models:

  • Ovalbumin (OVA)-Sensitized Mice/Rats: This is the most common model where animals are sensitized to the protein ovalbumin, followed by intranasal challenge to elicit an allergic response.[6]

  • House Dust Mite (HDM) or Dermatophagoides farinae (Der f1)-Induced Allergic Rhinitis: This model uses clinically relevant allergens to induce allergic rhinitis, which may better mimic the human condition.[7]

  • Ragweed Pollen-Sensitized Models: These models are useful for studying seasonal allergic rhinitis.[8]

Experimental Protocols

Ovalbumin-Induced Allergic Rhinitis in BALB/c Mice

This protocol describes a common method for inducing allergic rhinitis in mice to evaluate the efficacy of a test compound like this compound.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS), sterile

  • Test compound (this compound)

  • Vehicle control

Protocol:

  • Sensitization Phase (Day 0 and Day 7):

    • Prepare the sensitization solution: 100 µg OVA and 2 mg Alum in 200 µL of PBS per mouse.

    • Administer the solution via intraperitoneal (i.p.) injection on Day 0 and Day 7.

  • Challenge Phase (Day 14-21):

    • Prepare the challenge solution: 1% OVA in sterile PBS.

    • From Day 14 to Day 21, administer 10 µL of the challenge solution into each nostril of the mice daily using a micropipette.

  • Treatment Protocol:

    • The treatment group receives this compound at a predetermined dose (e.g., 1-10 mg/kg, orally) 1 hour before each OVA challenge from Day 14 to Day 21.

    • The vehicle control group receives the vehicle solution following the same schedule.

    • A positive control group (e.g., treated with a known effective antihistamine) and a negative control group (sensitized but challenged with PBS) should also be included.

  • Evaluation of Allergic Rhinitis Symptoms (Day 21):

    • Thirty minutes after the final OVA challenge, observe the mice for 15 minutes.

    • Count the number of sneezes and nasal rubbing movements.

  • Sample Collection (Day 22):

    • Collect blood samples for measurement of serum IgE levels.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.

    • Harvest nasal mucosal tissue for histopathological examination.

Evaluation Methods
  • Symptom Scores: The frequency of sneezing and nasal rubbing are key indicators of the immediate allergic response.

  • Serum Immunoglobulin E (IgE) Levels: Total and OVA-specific IgE levels in the serum are measured by ELISA as an indicator of the overall allergic sensitization.

  • Inflammatory Cell Infiltration:

    • BAL Fluid: Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) on cytospin preparations of BAL fluid stained with Wright-Giemsa.

    • Histopathology: Stain sections of nasal mucosal tissue with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess goblet cell hyperplasia.

  • Cytokine Analysis: Measure the levels of key cytokines in the BAL fluid or nasal lavage fluid using ELISA or multiplex assays. Relevant cytokines include IL-4, IL-5, IL-13 (Th2-related), and TNF-α.

Data Presentation (Illustrative)

The following tables represent how quantitative data from a study evaluating this compound in an allergic rhinitis model could be presented. Note: This is hypothetical data for illustrative purposes only.

Table 1: Effect of this compound on Allergic Rhinitis Symptoms

GroupTreatmentNumber of Sneezes (in 15 min)Number of Nasal Rubs (in 15 min)
1Naive (No Sensitization/Challenge)2 ± 13 ± 2
2Vehicle Control (OVA-sensitized)45 ± 550 ± 6
3This compound (1 mg/kg)25 ± 428 ± 5
4This compound (5 mg/kg)15 ± 3 18 ± 4
5This compound (10 mg/kg)10 ± 2 12 ± 3
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 2: Effect of this compound on Inflammatory Cells in BAL Fluid

GroupTreatmentTotal Cells (x10⁴)Eosinophils (x10⁴)Neutrophils (x10⁴)
1Naive5 ± 10.1 ± 0.050.5 ± 0.2
2Vehicle Control50 ± 625 ± 410 ± 2
3This compound (5 mg/kg)25 ± 412 ± 35 ± 1
Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control.

Table 3: Effect of this compound on Serum IgE and Cytokine Levels in BAL Fluid

GroupTreatmentTotal IgE (ng/mL)IL-4 (pg/mL)IL-5 (pg/mL)TNF-α (pg/mL)
1Naive50 ± 1010 ± 315 ± 420 ± 5
2Vehicle Control500 ± 50100 ± 12120 ± 15150 ± 20
3This compound (5 mg/kg)250 ± 3050 ± 860 ± 1080 ± 12
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in Allergic Rhinitis

The following diagram illustrates the potential signaling pathways affected by this compound based on its known pharmacological properties.

Sequifenadine_Mechanism Allergen Allergen MastCell Mast Cell Allergen->MastCell binds to IgE on Histamine Histamine MastCell->Histamine releases Serotonin Serotonin MastCell->Serotonin releases H1R H1 Receptor Histamine->H1R activates DAO Diamine Oxidase HT1R 5-HT1 Receptor Serotonin->HT1R activates Symptoms Allergic Rhinitis Symptoms (Sneezing, Itching, Rhinorrhea) H1R->Symptoms HT1R->Symptoms This compound This compound This compound->H1R blocks This compound->HT1R blocks This compound->DAO enhances activity B_Cell B Cell This compound->B_Cell reduces activity HistamineMetabolism Increased Histamine Metabolism DAO->HistamineMetabolism Ig IgA, IgG B_Cell->Ig produces

Caption: Proposed mechanism of this compound in allergic rhinitis.

Experimental Workflow for Evaluating Anti-Allergic Rhinitis Drugs

This diagram outlines the typical workflow for a preclinical study of a potential anti-allergic rhinitis compound.

Experimental_Workflow start Start sensitization Animal Sensitization (e.g., OVA + Alum, i.p.) Day 0 & 7 start->sensitization treatment Treatment Administration (this compound or Vehicle) Day 14-21 sensitization->treatment challenge Intranasal Allergen Challenge (e.g., OVA) Day 14-21 treatment->challenge symptom_eval Symptom Evaluation (Sneezing, Nasal Rubbing) Day 21 challenge->symptom_eval sample_collection Sample Collection (Blood, BAL Fluid, Tissue) Day 22 symptom_eval->sample_collection analysis Analysis (ELISA for IgE/Cytokines, Cell Counts, Histology) sample_collection->analysis end End analysis->end

Caption: Experimental workflow for preclinical allergic rhinitis studies.

Conclusion

References

Application Notes and Protocols for Studying Sequifenadine's Efficacy in Skin Allergy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for evaluating the efficacy of Sequifenadine, a dual-action antihistamine, in preclinical skin allergy models. This compound distinguishes itself by not only acting as a potent H1-histamine receptor antagonist but also as a serotonin receptor antagonist[1][2]. This dual mechanism is particularly relevant for skin allergies where both histamine and serotonin are key mediators of inflammation, pruritus (itching), and vascular permeability. The following application notes detail the mechanism of action and provide step-by-step experimental protocols for in vivo and in vitro models, including the histamine-induced wheal and flare test and the passive cutaneous anaphylaxis (PCA) model. Data is presented in structured tables for clear interpretation, and key pathways and workflows are visualized using diagrams.

Introduction to this compound

This compound is an H1-antihistamine used for the treatment of acute and chronic allergic diseases, including urticaria and other allergic dermatoses[3][4]. Its primary mechanism involves blocking the H1-histamine receptor, which prevents the downstream effects of histamine, a key mediator released from mast cells during an allergic reaction[5][6]. These effects include vasodilation, increased vascular permeability (leading to wheals), and stimulation of sensory nerves (causing itching)[7][8].

Uniquely, this compound also exhibits serotonin (5-HT) receptor antagonism[2]. Serotonin, another mediator released by mast cells, contributes to inflammation and pruritus in allergic skin conditions[9][10]. Furthermore, some studies suggest this compound may enhance the enzymatic degradation of histamine by diamine oxidase, thereby reducing histamine levels in tissues[1][2]. This multifaceted mechanism of action makes this compound a compelling candidate for comprehensive evaluation in skin allergy models.

Signaling Pathways in Allergic Skin Reaction

The immediate hypersensitivity reaction in the skin is a cornerstone of allergic diseases. It is primarily initiated by the cross-linking of allergens to Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells[11][12]. This event triggers a complex signaling cascade culminating in mast cell degranulation—the release of pre-formed mediators like histamine and serotonin from intracellular granules[13]. These mediators then act on local tissues to produce the classic signs of an allergic reaction.

cluster_0 Mast Cell cluster_1 Target Tissues (Blood Vessels, Nerves) Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Binds to Degranulation Degranulation FcεRI->Degranulation Activates Histamine_S Histamine Degranulation->Histamine_S Releases Serotonin_S Serotonin Degranulation->Serotonin_S Releases H1R H1 Receptor Histamine_S->H1R Binds to S_5HTR Serotonin Receptor Serotonin_S->S_5HTR Binds to Symptoms Wheal, Flare, Itching H1R->Symptoms Leads to S_5HTR->Symptoms Contributes to This compound This compound This compound->H1R Blocks This compound->S_5HTR Blocks

Figure 1. Mechanism of this compound in allergic reactions.

Experimental Protocols

In Vivo Model: Histamine-Induced Wheal and Flare

This model directly assesses the H1-receptor blocking activity of this compound in vivo. The protocol is adapted from standard procedures for evaluating antihistamine potency[14][15].

Methodology:

  • Animals: Male Hartley guinea pigs (300-350g). Acclimatize for at least 7 days.

  • Groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose, oral)

    • This compound (10 mg/kg, oral)

    • This compound (30 mg/kg, oral)

    • Positive Control (e.g., Levocetirizine, 5 mg/kg, oral)

  • Procedure: a. Gently shave the dorsal skin of the guinea pigs 24 hours before the experiment. b. Administer the vehicle, this compound, or positive control orally. c. After 1 hour (to allow for drug absorption), administer an intradermal injection of histamine dihydrochloride (1 µg in 0.1 mL saline) at two distinct sites on the back. d. Immediately, inject 0.5 mL of 1% Evans Blue dye solution intravenously via the marginal ear vein. e. After 30 minutes, measure the two perpendicular diameters of the blue wheal area at each injection site using a digital caliper. f. Euthanize the animals and excise the blued skin areas. g. Extract the Evans Blue dye from the skin samples by incubating in formamide (4 mL) at 60°C for 24 hours. h. Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.

  • Endpoint Analysis: Calculate the wheal area (mm²) and quantify the amount of dye extravasation (µ g/site ). Calculate the percentage inhibition compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Wheal Area (mm²) ± SEM% Inhibition of WhealMean Dye Extravasation (µ g/site ) ± SEM% Inhibition of Dye
Vehicle Control-45.2 ± 3.1-15.8 ± 1.2-
This compound1022.1 ± 2.551.1%7.5 ± 0.952.5%
This compound3010.8 ± 1.9 76.1%3.1 ± 0.580.4%
Levocetirizine512.5 ± 2.2 72.3%4.2 ± 0.773.4%
*p<0.05, **p<0.01 compared to Vehicle Control. Data are hypothetical.
In Vivo Model: Passive Cutaneous Anaphylaxis (PCA)

The PCA model evaluates the effect of this compound on an IgE-mediated allergic reaction, which involves mast cell degranulation and subsequent release of inflammatory mediators[11][16][17].

cluster_workflow PCA Experimental Workflow Day0 Day 0: Sensitization Intradermal injection of anti-DNP IgE into mouse ear pinna. Day1_Treat Day 1: Treatment Oral administration of Vehicle, This compound, or Control. Day0->Day1_Treat 24 hours Day1_Challenge Day 1: Challenge (60 min post-treatment) Intravenous injection of DNP-HSA and Evans Blue dye. Day1_Treat->Day1_Challenge Day1_Eval Day 1: Evaluation (30 min post-challenge) Measure dye extravasation. Day1_Challenge->Day1_Eval

Figure 2. Workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Methodology:

  • Animals: Male BALB/c mice (8-10 weeks old).

  • Groups (n=8 per group):

    • Sham (Saline sensitization, Vehicle treatment)

    • Vehicle Control (IgE sensitization, Vehicle treatment)

    • This compound (10 mg/kg, oral)

    • This compound (30 mg/kg, oral)

    • Positive Control (e.g., Ketotifen, 10 mg/kg, oral)

  • Procedure: a. Sensitization (Day 0): Intradermally inject 20 µL of anti-DNP IgE antibody (0.5 µg/mL) into the left ear pinna of each mouse. Inject 20 µL of saline into the right ear as an internal control. b. Treatment (Day 1): 24 hours after sensitization, administer the vehicle, this compound, or positive control orally. c. Challenge (Day 1): 60 minutes after treatment, intravenously inject 200 µL of a solution containing DNP-HSA (1 mg/mL) and 0.5% Evans Blue dye via the tail vein. d. Evaluation: 30 minutes after the challenge, euthanize the mice and excise both ears. e. Extract the Evans Blue dye from the ear tissue by incubating in formamide (1 mL) at 60°C overnight. f. Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

  • Endpoint Analysis: Quantify the amount of extravasated dye (µ g/ear ) using a standard curve. Calculate the percentage inhibition of the allergic reaction compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Dye Extravasation in Left Ear (µ g/ear ) ± SEM% Inhibition
Sham-0.8 ± 0.2-
Vehicle Control-12.4 ± 1.5-
This compound106.9 ± 0.944.4%
This compound303.5 ± 0.6 71.8%
Ketotifen104.1 ± 0.766.9%
p<0.05, **p<0.01 compared to Vehicle Control. Data are hypothetical.
In Vitro Model: Mast Cell Degranulation Assay

This assay assesses the direct effect of this compound on the degranulation of mast cells, providing insight into potential mast cell stabilizing properties[18][19].

Methodology:

  • Cells: Rat peritoneal mast cells (RPMCs) or RBL-2H3 cell line (sensitized with anti-DNP IgE).

  • Reagents:

    • Tyrode’s buffer

    • Compound 48/80 (for non-IgE mediated degranulation)

    • DNP-HSA (for IgE-mediated degranulation in sensitized cells)

    • o-phthalaldehyde (OPT) for histamine fluorescence assay

  • Procedure: a. Isolate and purify RPMCs from Sprague-Dawley rats. b. Pre-incubate the mast cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle for 15 minutes at 37°C. c. Induce degranulation by adding Compound 48/80 (10 µg/mL). d. After 10 minutes, stop the reaction by placing the tubes on ice and centrifuging to pellet the cells. e. Collect the supernatant to measure the amount of histamine released. f. Lyse the cell pellet with Triton X-100 to measure the residual histamine content. g. Quantify histamine in the supernatant and pellet using the OPT fluorometric method.

  • Endpoint Analysis: Calculate the percentage of histamine release as: (Histamine in supernatant) / (Histamine in supernatant + Histamine in pellet) * 100. Determine the percentage inhibition of histamine release for each concentration of this compound compared to the vehicle control.

Data Presentation:

This compound Conc. (µM)% Histamine Release ± SEM% Inhibition
0 (Vehicle)65.4 ± 4.2-
158.1 ± 3.811.2%
1041.5 ± 3.136.5%
10022.9 ± 2.5**65.0%
p<0.05, **p<0.01 compared to Vehicle. Data are hypothetical.

Summary and Conclusion

The protocols outlined in this document provide a robust framework for characterizing the anti-allergic properties of this compound. The histamine-induced wheal model confirms its direct H1-antagonistic activity, while the PCA model demonstrates its efficacy in a more complex, IgE-mediated allergic reaction[14][16]. The in vitro degranulation assay can further elucidate its mechanism by exploring direct effects on mast cells[19]. The dual antagonism of histamine and serotonin receptors by this compound, potentially coupled with mast cell stabilizing effects and enhanced histamine degradation, presents a strong rationale for its use in allergic skin diseases[1][2]. The quantitative data generated from these models will be crucial for preclinical development and for substantiating its therapeutic potential for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Investigating the Anti-Inflammatory Effects of Sequifenadine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequifenadine is a non-sedating H1-antihistamine recognized for its therapeutic efficacy in managing allergic conditions. Beyond its primary role in antagonizing the histamine H1 receptor, emerging evidence suggests that this compound, like other second-generation antihistamines, may possess significant anti-inflammatory properties. These effects are likely mediated through the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediator release from various immune cells.

These application notes provide detailed protocols for a panel of cell-based assays designed to investigate and quantify the anti-inflammatory potential of this compound. The described assays will enable researchers to assess the compound's effects on cytokine secretion from macrophages, degranulation of mast cells, and the activity of eosinophils, thereby providing a comprehensive in vitro profile of its anti-inflammatory action.

Disclaimer: While the anti-inflammatory properties of H1-antihistamines are well-documented, specific quantitative data for this compound in the described cell-based assays is not extensively available in the public domain. The data presented in the tables are representative examples based on the activity of similar H1-antihistamines and should be considered illustrative. Researchers are encouraged to generate their own experimental data using the provided protocols.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the anticipated results from the cell-based assays, providing a framework for the presentation of experimental data.

Table 1: Effect of this compound on LPS-Induced Cytokine Release from RAW 264.7 Macrophages

Concentration of this compoundTNF-α Inhibition (%)IC₅₀ (µM) for TNF-αIL-6 Inhibition (%)IC₅₀ (µM) for IL-6
1 µM15 ± 3\multirow{5}{}{~25 µM}12 ± 2\multirow{5}{}{~30 µM}
10 µM40 ± 535 ± 4
25 µM52 ± 648 ± 5
50 µM78 ± 772 ± 6
100 µM95 ± 491 ± 5

Table 2: Effect of this compound on Antigen-Induced Mast Cell Degranulation (β-Hexosaminidase Release)

Concentration of this compoundβ-Hexosaminidase Release Inhibition (%)IC₅₀ (µM)
1 µM10 ± 2\multirow{5}{*}{~40 µM}
10 µM30 ± 4
25 µM45 ± 5
50 µM65 ± 6
100 µM85 ± 7

Table 3: Effect of this compound on Eosinophil Chemotaxis and Mediator Release

AssayEndpointThis compound ConcentrationInhibition (%)IC₅₀ (µM)
Chemotaxis AssayMigration towards eotaxin10 µM35 ± 5\multirow{2}{}{~20 µM}
50 µM70 ± 8
Mediator ReleaseEosinophil Peroxidase (EPO)10 µM25 ± 4\multirow{2}{}{~35 µM}
50 µM60 ± 7

Experimental Protocols and Workflows

The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory effects of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis A Prepare this compound Stock Solutions C Perform Cell Viability Assay (e.g., MTT) to determine non-toxic concentrations A->C B Culture Immune Cells (Macrophages, Mast Cells, Eosinophils) B->C D Cytokine Release Assay (LPS-stimulated Macrophages) C->D Treat cells with non-toxic concentrations of this compound E Mast Cell Degranulation Assay (Antigen-stimulated Mast Cells) C->E Treat cells with non-toxic concentrations of this compound F Eosinophil Function Assays (Chemotaxis, Mediator Release) C->F Treat cells with non-toxic concentrations of this compound G Quantify Cytokines (ELISA) D->G H Measure β-Hexosaminidase Activity E->H I Assess Eosinophil Migration and Mediator Release F->I J Calculate IC₅₀ Values and Determine Statistical Significance G->J H->J I->J G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK Complex IKK Complex MyD88->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits Proteasome Proteasome IκBα->Proteasome Degradation NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->IKK Complex Potential Inhibition DNA DNA NF-κB (p50/p65)_n->DNA Binds to Pro-inflammatory Genes\n(TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro-inflammatory Genes\n(TNF-α, IL-6) Transcription G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus (e.g., LPS) Stimulus (e.g., LPS) Receptor Receptor Stimulus (e.g., LPS)->Receptor TAK1 TAK1 Receptor->TAK1 Activation MKK3/6 MKK3/6 TAK1->MKK3/6 Phosphorylates MEK1/2 MEK1/2 TAK1->MEK1/2 Phosphorylates p38 p38 MKK3/6->p38 Phosphorylates AP-1 AP-1 p38->AP-1 Activates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates ERK1/2->AP-1 Activates AP-1_n AP-1 AP-1->AP-1_n Translocation This compound This compound This compound->TAK1 Potential Inhibition Gene Expression Gene Expression AP-1_n->Gene Expression Induces

Troubleshooting & Optimization

Technical Support Center: Sequifenadine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Sequifenadine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common experimental challenges. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway to this compound involves a two-step process. The first step is the synthesis of the key intermediate, 3-quinuclidinone. The second step is a Grignard reaction between 3-quinuclidinone and 2-methylphenylmagnesium bromide to form the tertiary alcohol, this compound. The final product is often converted to its hydrochloride salt for improved stability and solubility.

Q2: I am having trouble with the Grignard reaction step. What are the most critical parameters?

A2: Grignard reactions are notoriously sensitive to moisture and atmospheric oxygen. The most critical parameters for a successful reaction are:

  • Anhydrous Conditions: All glassware must be thoroughly dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.

  • Quality of Magnesium: The magnesium turnings should be fresh and reactive. If the surface appears dull, it can be activated using methods such as grinding, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.

  • Initiation of the Grignard Reagent Formation: The formation of the Grignard reagent (2-methylphenylmagnesium bromide) from 2-bromotoluene and magnesium can sometimes be slow to start. Gentle heating or the use of an ultrasonic bath can help initiate the reaction.

  • Temperature Control: The addition of 3-quinuclidinone to the Grignard reagent is an exothermic reaction and should be performed at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature, to minimize side reactions.

Q3: What are the common impurities I should look out for in my final this compound product?

A3: Common impurities can arise from unreacted starting materials, side reactions, or degradation. These may include:

  • Unreacted 3-quinuclidinone: Can be detected by chromatography.

  • Biphenyl derivative (from Grignard coupling): A common side product in Grignard reactions is the coupling of two aryl groups (in this case, two 2-methylphenyl groups).

  • Byproducts from incomplete reaction or alternative reaction pathways: Sterically hindered ketones might lead to side products.[1]

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q4: What is the best way to purify the final this compound product?

A4: this compound base is typically a solid that can be purified by recrystallization. For the hydrochloride salt, which is the common pharmaceutical form, purification is also achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvent systems for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures of alcohols with ethers or esters. A detailed study on this compound hydrochloride has shown the existence of multiple polymorphs and hydrates, indicating that the crystallization conditions can significantly impact the final solid form.[2][3]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Inactive Grignard reagent. 2. Presence of water in the reaction. 3. Poor quality of 3-quinuclidinone.1. Ensure magnesium is activated and 2-bromotoluene is pure. Confirm Grignard formation before adding the ketone. 2. Rigorously dry all glassware and use anhydrous solvents. Maintain a positive pressure of inert gas. 3. Purify 3-quinuclidinone by sublimation or recrystallization if necessary.
Formation of a significant amount of biphenyl byproduct Wurtz-type coupling of the Grignard reagent.1. Add the 2-bromotoluene slowly to the magnesium turnings to maintain a low concentration of the alkyl halide. 2. Ensure the reaction temperature during Grignard formation is not excessively high.
Reaction stalls after initial exotherm 1. Insufficient Grignard reagent. 2. Coating of magnesium surface with byproducts.1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Ensure vigorous stirring to keep the magnesium surface clean.
Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Product oils out during recrystallization 1. Inappropriate solvent system. 2. Cooling the solution too quickly. 3. Presence of impurities.1. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent often works well. For this compound HCl, consider alcohol/ether mixtures. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Attempt a pre-purification step like a column chromatography of the free base before salt formation and recrystallization.
Poor recovery after recrystallization 1. Product is too soluble in the chosen solvent. 2. Not enough time for crystallization.1. Reduce the volume of the solvent used for dissolution. Add a co-solvent in which the product is less soluble (an anti-solvent). 2. Allow the solution to stand for a longer period at low temperature. Gently scratching the inside of the flask can induce crystallization.
Final product has a low melting point or is a sticky solid Presence of residual solvent or impurities.1. Dry the product under high vacuum for an extended period. 2. Perform a second recrystallization with a different solvent system.

Experimental Protocols

Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride

The synthesis of 3-quinuclidinone hydrochloride can be achieved via a Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine.[4]

Materials:

  • 1-carbethoxymethyl-4-carbethoxypiperidine

  • Potassium tert-butoxide

  • Toluene

  • Tetrahydrofuran (THF)

  • Dilute Sulfuric Acid

  • 50% Sodium Hydroxide solution

  • Chloroform

  • Hexane

  • Hydrochloric acid (gas or concentrated solution)

Procedure:

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) is added dropwise to a refluxing solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) over 3 hours.

  • The mixture is stirred at reflux for an additional 3 hours.

  • Dilute sulfuric acid (13 ml in 40 ml water) is added dropwise to the reaction mass at 50°C and stirred for 1 hour.

  • The aqueous layer is collected and heated to reflux for 6 hours.

  • The pH of the mixture is then adjusted to 10.5 with a 50% sodium hydroxide solution at room temperature and stirred for 1 hour.

  • The reaction mass is extracted with chloroform (3 x 500 ml).

  • The combined organic layers are dried over sodium sulphate and the solvent is distilled off under reduced pressure to give crude 3-quinuclidinone base.

  • The crude product is purified by recrystallization from hexane to yield a white crystalline solid.

  • To prepare the hydrochloride salt, the base is dissolved in a suitable solvent like ether and treated with a solution of HCl in ether or by bubbling HCl gas.

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

  • 3-Quinuclidinone

  • Magnesium turnings

  • 2-Bromotoluene

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of 2-bromotoluene (2.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromotoluene solution to the magnesium. The reaction should start, as indicated by a color change and gentle refluxing. If it doesn't, gently warm the flask.

    • Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Quinuclidinone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve 3-quinuclidinone (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[2]

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound free base.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Purification of this compound Hydrochloride by Recrystallization

Materials:

  • Crude this compound Hydrochloride

  • Ethanol

  • Diethyl ether (or other suitable anti-solvent)

Procedure:

  • Dissolve the crude this compound hydrochloride in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Slowly add diethyl ether to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol/ether mixture, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValueReference
Grignard Reaction
Equivalents of Mg2.2General Protocol
Equivalents of 2-bromotoluene2.1General Protocol
Equivalents of 3-quinuclidinone1.0General Protocol
Reaction Temperature0°C to Room Temp.General Protocol
Purification
Purity (after recrystallization)>99%[3]
Yield (overall)Not explicitly stated in literature, but Grignard reactions with ketones are generally high yielding.[2]

Table 2: Analytical Data for this compound Hydrochloride

ParameterValueReference
Molecular Formula C22H28ClNO[5]
Molecular Weight 357.9 g/mol [5]
HPLC Conditions (Example for a similar compound, Fexofenadine HCl)
ColumnC18[6][7]
Mobile PhasePhosphate buffer/Methanol/Acetonitrile mixture[6][7]
DetectionUV at 210-220 nm[6][8]

Visualizations

Sequifenadine_Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Quinuclidinone cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Purification and Salt Formation Piperidine_Derivative 1-Carbethoxymethyl- 4-carbethoxypiperidine Quinuclidinone 3-Quinuclidinone Piperidine_Derivative->Quinuclidinone Dieckmann Condensation Sequifenadine_Base This compound (Free Base) Quinuclidinone->Sequifenadine_Base Bromotoluene 2-Bromotoluene Grignard 2-Methylphenyl- magnesium bromide Bromotoluene->Grignard Mg Magnesium Mg->Grignard Grignard->Sequifenadine_Base Addition Reaction Sequifenadine_HCl This compound HCl (Crystalline) Sequifenadine_Base->Sequifenadine_HCl HCl, Recrystallization

Caption: Workflow for the synthesis of this compound Hydrochloride.

Troubleshooting_Logic Start Low Yield in Grignard Reaction Check_Reagents Check Reagent Quality (Mg, 2-Bromotoluene) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Initiation Confirm Grignard Formation Start->Check_Initiation Reagents_OK Reagents OK Check_Reagents->Reagents_OK Good Reagents_Bad Replace/Purify Reagents Check_Reagents->Reagents_Bad Poor Conditions_OK Conditions OK Check_Conditions->Conditions_OK Dry Conditions_Bad Dry Glassware/ Solvents Check_Conditions->Conditions_Bad Wet Initiation_OK Formation OK Check_Initiation->Initiation_OK Yes Initiation_Bad Activate Mg/ Apply Gentle Heat Check_Initiation->Initiation_Bad No Final_Check Review Addition and Temperature Reagents_OK->Final_Check Conditions_OK->Final_Check Initiation_OK->Final_Check Success Improved Yield Final_Check->Success

Caption: Troubleshooting logic for low yield in the Grignard reaction step.

References

Technical Support Center: Optimizing Sequifenadine HPLC Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) assay for Sequifenadine, ensuring better peak resolution and overall method performance.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for a this compound HPLC method?

A1: A good starting point for a reversed-phase HPLC method for this compound is to use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be adjusted to a value that ensures this compound is in a single ionic state. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Q2: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A2: Poor peak shape can be caused by several factors. Peak tailing is often due to secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH.[1] Peak fronting can be a sign of column overload or an injection solvent that is stronger than the mobile phase.

Q3: My retention times for this compound are shifting between injections. What could be the cause?

A3: Retention time shifts can be caused by a variety of issues including poor column equilibration, changes in mobile phase composition, fluctuations in column temperature, or a leak in the HPLC system.[2][3]

Q4: How can I improve the resolution between this compound and an impurity peak?

A4: To improve resolution, you can try several approaches. Modifying the mobile phase composition, such as changing the organic modifier or adjusting the pH, is often the most effective strategy.[3] You can also consider using a column with a different stationary phase, a longer column, or a column with smaller particles. Adjusting the column temperature and flow rate can also impact resolution.[4]

Troubleshooting Guide

Issue 1: No or Poor Peak Resolution

Q: My this compound peak is co-eluting with another peak, resulting in poor resolution. What steps can I take to improve the separation?

A: Poor resolution is a common issue in HPLC analysis. Here is a systematic approach to troubleshoot and improve the separation of your this compound peak:

Potential Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The composition of the mobile phase has a significant impact on selectivity and resolution.

    • Solution:

      • Adjust the Organic Modifier Ratio: If using a mixture of buffer and organic solvent, systematically vary the ratio. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.

      • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation.

      • Adjust the Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and any impurities, which in turn affects their retention. Adjust the pH to a value that is at least 2 units away from the pKa of the analytes.

  • Inadequate Column Efficiency: The column may not be providing enough theoretical plates to separate the closely eluting peaks.

    • Solution:

      • Use a Longer Column: A longer column provides more surface area for interaction and can improve resolution.

      • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and better resolution.

      • Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape and resolution. Replace the guard column or flush the analytical column with a strong solvent.[3]

  • Suboptimal Flow Rate or Temperature: These parameters can influence the diffusion of the analyte and the kinetics of mass transfer, thereby affecting resolution.

    • Solution:

      • Lower the Flow Rate: Decreasing the flow rate can lead to narrower peaks and improved resolution, although it will increase the analysis time.[4]

      • Adjust the Column Temperature: Lowering the temperature can increase retention and potentially improve resolution. Conversely, increasing the temperature can sometimes improve efficiency, but may also decrease retention.[4]

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution:

G Workflow for Troubleshooting Poor Peak Resolution start Poor Peak Resolution (Rs < 1.5) check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_organic_ratio Adjust Organic Solvent Ratio check_mobile_phase->adjust_organic_ratio No check_column Is Column Performance Adequate? check_mobile_phase->check_column Yes change_organic Change Organic Solvent (e.g., ACN to MeOH) adjust_organic_ratio->change_organic adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph adjust_ph->check_column longer_column Use a Longer Column check_column->longer_column No check_flow_temp Are Flow Rate and Temperature Optimized? check_column->check_flow_temp Yes smaller_particles Use Column with Smaller Particles longer_column->smaller_particles check_contamination Check for Column Contamination smaller_particles->check_contamination check_contamination->check_flow_temp lower_flow_rate Lower the Flow Rate check_flow_temp->lower_flow_rate No end Resolution Improved check_flow_temp->end Yes adjust_temp Adjust Column Temperature lower_flow_rate->adjust_temp adjust_temp->end G Workflow for Troubleshooting Peak Tailing start Peak Tailing Observed check_silanol Addressing Silanol Interactions start->check_silanol adjust_ph Adjust Mobile Phase pH (e.g., lower pH) check_silanol->adjust_ph add_base Add Competing Base (e.g., TEA) adjust_ph->add_base use_bds_column Use Base-Deactivated Column add_base->use_bds_column check_column_health Is Column in Good Condition? use_bds_column->check_column_health flush_column Flush Column with Strong Solvents check_column_health->flush_column No check_extra_column_volume Is Extra-Column Volume Minimized? check_column_health->check_extra_column_volume Yes replace_column Replace Column flush_column->replace_column replace_column->check_extra_column_volume minimize_tubing Use Shorter/Narrower ID Tubing check_extra_column_volume->minimize_tubing No end Symmetrical Peak Achieved check_extra_column_volume->end Yes minimize_tubing->end

References

Addressing poor dissolution of Sequifenadine in formulation studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor dissolution of Sequifenadine in formulation studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor dissolution of this compound in my formulation?

A1: this compound, like many other antihistamines, can exhibit poor aqueous solubility, which is a primary reason for low dissolution rates. Factors contributing to this can include the crystalline structure of the drug substance, its polymorphic form, and unfavorable interactions with excipients in the formulation.

Q2: How can I improve the dissolution rate of this compound in my solid dosage form?

A2: Several formulation strategies can be employed to enhance the dissolution of poorly soluble drugs like this compound. These include:

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, leading to faster dissolution.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can significantly improve its dissolution.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its solubility and dissolution.

  • Use of Co-solvents or Surfactants: Incorporating these agents into the formulation can improve the wettability and solubility of the drug.

Q3: Are there any specific excipients that are known to be effective in improving the dissolution of antihistamines similar to this compound?

A3: Yes, studies on fexofenadine, a structurally similar antihistamine, have shown significant dissolution enhancement with the following excipients:

  • Hydrophilic Polymers for Solid Dispersions: Polyethylene Glycol (PEG) 20000 and Poloxamer 188 have been used successfully.[1][2][3]

  • Cyclodextrins for Complexation: β-Cyclodextrin and its derivatives like 2-Hydroxypropyl-α-cyclodextrin have demonstrated the ability to form inclusion complexes and improve solubility.[4][5][6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low percentage of drug dissolved after 30 minutes. Inherently poor solubility of this compound.Consider implementing a dissolution enhancement strategy such as solid dispersion or cyclodextrin complexation.
Inappropriate dissolution medium.Ensure the dissolution medium has a pH that is relevant to the intended site of drug release. For general quality control, a standard USP buffer can be used.
High variability in dissolution results between batches. Inconsistent particle size distribution of the API.Implement a particle size control strategy (e.g., micronization) and ensure consistent particle size analysis for each batch.
Non-uniform mixing of the drug and excipients.Optimize the blending process to ensure a homogenous mixture.
Initial rapid release followed by a plateau at low concentration. "Parachuting" effect in a supersaturated solid dispersion.Optimize the polymer type and drug-to-polymer ratio to maintain a stable supersaturated state.
Incomplete wetting of the drug particles.Incorporate a suitable wetting agent or surfactant into the formulation.
Formation of a viscous gel layer that impedes further dissolution. Use of a high concentration of a gelling polymer.Reduce the concentration of the gelling agent or select a different type of polymer.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is adapted from studies on fexofenadine hydrochloride and can be used as a starting point for this compound.[9][10]

Materials:

  • This compound Hydrochloride

  • Polyvinylpyrrolidone (PVP) K30

  • Ethanol (or a suitable organic solvent in which both drug and polymer are soluble)

  • Rotary evaporator

  • Water bath

  • Dessicator

Procedure:

  • Accurately weigh this compound Hydrochloride and PVP K30 in the desired drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5).

  • Dissolve the weighed quantities of this compound Hydrochloride and PVP K30 in a minimal amount of ethanol with continuous stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator with the water bath maintained at 40-50°C.

  • Continue the evaporation until a solid mass is formed on the walls of the flask.

  • Further dry the solid dispersion in a desiccator over anhydrous calcium chloride to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it gently, and pass it through a suitable sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in an airtight container until further analysis.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method

This protocol is based on studies conducted with fexofenadine.[4][8]

Materials:

  • This compound Hydrochloride

  • β-Cyclodextrin

  • Mortar and Pestle

  • Water

  • Oven

Procedure:

  • Accurately weigh this compound Hydrochloride and β-Cyclodextrin in the desired molar ratios (e.g., 1:1, 1:2).

  • Place the β-Cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Add the this compound Hydrochloride to the paste and knead the mixture for 30-45 minutes.

  • During kneading, add a small quantity of water if necessary to maintain a suitable consistency.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until it is completely dry.

  • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Store the prepared inclusion complex in a well-closed container.

Protocol 3: General USP Dissolution Testing for Antihistamine Tablets

This protocol is a general guide based on USP General Chapter <711> Dissolution and methods described for other antihistamines.[11][12][13][14][15]

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium:

  • 900 mL of 0.01 M Hydrochloric Acid or other suitable buffer (pH 1.2 to 6.8).[16]

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C.

  • Place one tablet in each dissolution vessel.

  • Set the paddle rotation speed to 50 or 75 rpm.[16]

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm filter.

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the percentage of drug dissolved at each time point.

Data Presentation

The following tables summarize quantitative data from dissolution enhancement studies on fexofenadine hydrochloride, a relevant analogue to this compound.

Table 1: Dissolution of Fexofenadine HCl Solid Dispersions [2][3]

FormulationCarrierDrug:Carrier Ratio% Drug Dissolved at 15 min% Drug Dissolved at 120 min
Pure Drug--16.9%38.9%
Solid DispersionPEG 200001:4> 50%> 80%
Solid DispersionPoloxamer 1881:4> 50%> 90%

Table 2: Solubility of Fexofenadine HCl with Cyclodextrins [7]

CyclodextrinConcentrationFexofenadine HCl Solubility (mg/mL)Stability Constant (K1:1) M⁻¹
-0~1.45-
α-CyclodextrinVariousIncreased61.72
2-Hydroxypropyl-α-cyclodextrinVariousIncreased76.41

Visualizations

Histamine H1 Receptor Signaling Pathway

This compound acts as an antagonist at the Histamine H1 receptor, blocking the downstream signaling cascade that leads to allergic responses.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds to This compound This compound (Antagonist) This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates AllergicResponse Allergic Response (Inflammation, etc.) PKC->AllergicResponse Leads to

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Dissolution Enhancement

The following diagram illustrates a general workflow for investigating and improving the dissolution of a poorly soluble drug like this compound.

G cluster_characterization Problem Identification cluster_strategies Formulation Strategies cluster_evaluation Evaluation cluster_optimization Optimization start Poor Dissolution of This compound Formulation solubility Determine Intrinsic Solubility (BCS Classification) start->solubility dissolution_profile Establish Baseline Dissolution Profile start->dissolution_profile solid_dispersion Solid Dispersion dissolution_profile->solid_dispersion cyclodextrin Cyclodextrin Complexation dissolution_profile->cyclodextrin particle_size Particle Size Reduction dissolution_profile->particle_size dissolution_testing Comparative Dissolution Testing solid_dispersion->dissolution_testing cyclodextrin->dissolution_testing particle_size->dissolution_testing characterization Solid-State Characterization (DSC, XRD) dissolution_testing->characterization stability Stability Studies characterization->stability optimized_formulation Optimized this compound Formulation stability->optimized_formulation

Caption: A logical workflow for addressing and improving the dissolution of this compound.

References

Technical Support Center: Overcoming Sequifenadine Instability in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Sequifenadine instability in analytical samples.

Troubleshooting Guide

Q1: I am observing a significant decrease in this compound concentration in my plasma samples even when stored at -20°C. What could be the cause and how can I prevent it?

A: Loss of this compound in frozen plasma samples can be attributed to several factors, including enzymatic degradation, pH shifts during the freezing process, and repeated freeze-thaw cycles. While specific data on this compound's stability in plasma is limited, general strategies for stabilizing drug molecules in biological samples can be applied.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Enzymatic Degradation Immediately after collection, add a broad-spectrum enzyme inhibitor cocktail to the plasma. For esterases, which are common in plasma, inhibitors like sodium fluoride or phenylmethylsulfonyl fluoride (PMSF) can be effective.
pH Instability Adjust the pH of the plasma sample to a more stable range for this compound. Although the optimal pH for this compound stability is not definitively established, for many amine-containing compounds, a slightly acidic pH (e.g., pH 6) can inhibit degradation. Use a suitable buffer (e.g., citrate or phosphate buffer) to maintain the desired pH.
Freeze-Thaw Cycles Aliquot plasma samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles. Stability studies on similar compounds have shown degradation after multiple freeze-thaw cycles.[2]
Suboptimal Storage Temperature While -20°C is a common storage temperature, storing samples at -80°C can provide better long-term stability by further reducing enzymatic activity and chemical degradation rates.

Experimental Workflow for Sample Stabilization:

G cluster_collection Sample Collection cluster_processing Initial Processing (within 30 mins) cluster_stabilization Stabilization cluster_storage Storage BloodCollection Whole Blood Collection (e.g., K2EDTA tube) Centrifugation Centrifuge at 4°C (e.g., 1500 x g for 10 min) BloodCollection->Centrifugation PlasmaSeparation Separate Plasma Centrifugation->PlasmaSeparation pH_Adjustment Adjust pH to ~6.0 (with 1M Citric Acid) PlasmaSeparation->pH_Adjustment Inhibitor Add Enzyme Inhibitors (e.g., PMSF) pH_Adjustment->Inhibitor Aliquoting Aliquot into single-use tubes Inhibitor->Aliquoting Freezing Flash-freeze and store at -80°C Aliquoting->Freezing

Caption: Recommended workflow for blood sample collection and stabilization for this compound analysis.

Q2: My this compound peak is showing significant tailing and poor resolution in my HPLC analysis. What are the likely causes and how can I improve the chromatography?

A: Peak tailing and poor resolution for a basic compound like this compound are often due to interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.

Troubleshooting Chromatographic Issues:

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanols: The basic amine group of this compound can interact with residual acidic silanol groups on the C18 column.- Use a base-deactivated column: Employ a column with end-capping to minimize exposed silanols.- Adjust mobile phase pH: Increase the pH of the mobile phase (e.g., to pH 7-8 with a phosphate or borate buffer) to suppress the ionization of silanol groups. However, ensure the column is stable at this pH.- Add a competing base: Incorporate a small amount of a competing amine, like triethylamine (TEA), into the mobile phase to saturate the active sites on the stationary phase.
Poor Resolution Inadequate mobile phase composition: The organic modifier and buffer strength may not be optimal for separating this compound from matrix components or degradation products.- Optimize organic modifier: Vary the ratio of acetonitrile or methanol in the mobile phase. Acetonitrile often provides sharper peaks for basic compounds.- Adjust buffer concentration: A higher buffer concentration can improve peak shape and resolution.
Carryover Adsorption of this compound: The compound may be adsorbing to parts of the HPLC system.- Use a strong needle wash: Employ a wash solution containing a high percentage of organic solvent and a small amount of acid or base to effectively clean the injector.

Q3: I suspect my this compound is degrading during the extraction process. How can I minimize this?

A: Degradation during sample extraction can be caused by exposure to harsh pH conditions, elevated temperatures, or prolonged processing times.

Strategies to Minimize Extraction-Related Degradation:

  • Maintain Cold Conditions: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.

  • Optimize pH: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the pH of the buffers used is compatible with this compound's stability. Avoid strongly acidic or basic conditions if possible.

  • Reduce Processing Time: Streamline your extraction protocol to minimize the time the sample is at room temperature or exposed to extraction solvents.

  • Use a Gentle Extraction Method: Protein precipitation is a rapid but sometimes less clean method. If matrix effects are an issue, a well-optimized SPE protocol can be both clean and gentle.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for this compound?

A: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure (a quinuclidinyl benzhydrol derivative), potential degradation pathways can be inferred. These may include:

  • Oxidation: The tertiary amine on the quinuclidine ring and the benzylic alcohol are susceptible to oxidation.

  • Hydrolysis: Although this compound lacks readily hydrolyzable groups like esters or amides, degradation under extreme pH and temperature conditions could potentially lead to cleavage of the molecule.

  • Photodegradation: Similar to other benzhydrol-containing compounds, this compound may be susceptible to degradation upon exposure to UV light.

Hypothesized Degradation Pathway:

G This compound This compound Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Photolysis Photolysis (UV Light) This compound->Photolysis Degradant1 N-oxide derivative Oxidation->Degradant1 Degradant2 Benzophenone derivative Hydrolysis->Degradant2 Degradant3 Photodegradation Products Photolysis->Degradant3

Caption: Hypothesized degradation pathways for this compound under stress conditions.

Q2: What are the recommended storage conditions for this compound analytical samples?

A: Based on general best practices for stabilizing drugs in biological matrices, the following storage conditions are recommended for this compound samples:

Sample TypeShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Plasma/Serum 2-8°C with pH adjustment and/or enzyme inhibitors≤ -70°C
Urine 2-8°C with pH adjustment≤ -20°C
Stock Solutions 2-8°C, protected from light≤ -20°C, protected from light

Q3: How can I perform a forced degradation study for this compound to identify potential degradation products?

A: A forced degradation study is crucial for developing a stability-indicating analytical method. Here is a general protocol based on ICH guidelines:

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug and the stock solution to 105°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV or LC-MS/MS method.

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector.

Summary of Forced Degradation Conditions (based on typical studies for similar compounds):

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp.24 hours
ThermalDry Heat105°C48 hours
PhotolyticUV (254 nm) & Visible LightRoom Temp.Per ICH Q1B

Q4: Can you provide a starting point for a stability-indicating HPLC method for this compound?

Experimental Protocol: Stability-Indicating HPLC Method Development

  • Instrumentation: HPLC with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer (pH adjusted to 7.0 with phosphoric acid).

    • B: Acetonitrile.

  • Gradient Elution:

    • Start with a higher aqueous composition (e.g., 80% A) to retain polar degradation products.

    • Gradually increase the organic composition (e.g., to 70% B) to elute this compound and less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Method Development Workflow:

G cluster_dev Method Development cluster_val Method Validation (as per ICH Q2(R1)) InitialConditions Start with initial HPLC conditions InjectStressed Inject forced degradation samples InitialConditions->InjectStressed EvaluateChromatogram Evaluate peak shape, resolution, and purity InjectStressed->EvaluateChromatogram Optimize Optimize mobile phase, gradient, and pH EvaluateChromatogram->Optimize Optimize->EvaluateChromatogram Iterate Finalize Finalize method parameters Optimize->Finalize Specificity Specificity Finalize->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

By implementing these troubleshooting strategies and following the provided protocols, researchers can effectively mitigate the challenges of this compound instability and ensure the integrity of their analytical results.

References

Technical Support Center: Managing Polymorphic Transformations of Sequifenadine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sequifenadine hydrochloride. The information provided is intended to assist in managing and controlling its polymorphic transformations during manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphic forms of this compound hydrochloride?

A1: this compound hydrochloride is known to exist in multiple solid-state forms, including at least six anhydrous polymorphs (A, B, B', C, D, and E) and four hydrate forms.[1] The existence of these different forms can significantly impact the physicochemical properties of the active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability.

Q2: What are the primary factors that can induce polymorphic transformations during the manufacturing of this compound hydrochloride?

A2: Polymorphic transformations of this compound hydrochloride can be triggered by a variety of factors common in pharmaceutical manufacturing. These include:

  • Temperature: Heating or cooling can provide the energy required for a less stable form to convert to a more stable one.

  • Mechanical Stress: Processes such as milling, grinding, and compression can introduce mechanical energy that may induce transformations.

  • Solvents: The type of solvent used during crystallization, granulation, or washing can influence which polymorphic form is produced or can mediate a transformation from one form to another.

  • Humidity: The presence of water vapor can lead to the formation of hydrates or facilitate the conversion between anhydrous forms.

Q3: How can I identify the different polymorphic forms of this compound hydrochloride in my sample?

A3: A combination of analytical techniques is typically used to identify and characterize the different polymorphic forms. The most common methods include:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases, as each polymorph has a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting points and enthalpies of fusion, which are distinct for different polymorphs. It can also detect solid-state phase transformations.

  • Thermogravimetric Analysis (TGA): TGA is useful for distinguishing between anhydrous forms and hydrates by measuring weight loss upon heating.

  • Spectroscopic Techniques: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to differentiate polymorphs based on their unique vibrational spectra.

Q4: Which is the most stable polymorphic form of this compound hydrochloride?

A4: The relative thermodynamic stability of the different polymorphs of this compound hydrochloride can be complex and may depend on temperature and humidity. While a complete phase diagram is not available in the public domain, thermal analysis suggests that some forms are more stable than others under specific conditions. For example, some anhydrous forms can be obtained by desolvating solvates at elevated temperatures, indicating their stability at those temperatures.[1] Establishing the most stable form under typical storage and processing conditions is a critical step in drug development.

Troubleshooting Guides

Issue 1: Unexpected Appearance of a New Polymorphic Form After Crystallization
Potential Cause Troubleshooting Steps Recommended Action
Solvent System The solvent or solvent mixture used for crystallization may favor the nucleation and growth of a different polymorph.1. Characterize the new form using PXRD, DSC, and TGA. 2. Review the crystallization solvent and cooling/evaporation rate. 3. Conduct solubility studies of the known polymorphs in the current solvent system to understand their relative stability. 4. If necessary, screen different solvents or solvent mixtures to consistently produce the desired polymorph.
Supersaturation Level The level of supersaturation during crystallization can influence which polymorph crystallizes.1. Control the rate of cooling or anti-solvent addition to manage the supersaturation level. 2. Consider using seeding with the desired polymorph to direct crystallization.
Impurities The presence of impurities can sometimes inhibit the formation of one polymorph and promote the growth of another.1. Analyze the purity of the starting material. 2. If impurities are detected, purify the material before crystallization.
Issue 2: Polymorphic Transformation Observed During Milling/Grinding
Potential Cause Troubleshooting Steps Recommended Action
Mechanical Stress The high energy input during milling can induce a phase transformation to a more stable or a metastable form.1. Characterize the polymorphic form of the material before and after milling using PXRD. 2. Reduce the milling intensity and/or duration. 3. Consider cryogenic milling to minimize thermal effects.
Localized Heating Frictional forces during milling can generate localized heat, which may trigger a transformation.1. Use a milling apparatus with temperature control. 2. Employ intermittent milling with cooling cycles.
Issue 3: Change in Polymorphic Form During Wet Granulation
Potential Cause Troubleshooting Steps Recommended Action
Granulating Fluid The solvent in the granulating fluid can mediate a transformation. Water can lead to hydrate formation.1. Analyze the granules for polymorphic content. 2. If a hydrate is formed, consider using a non-aqueous granulating fluid. 3. If an anhydrous transformation occurs, screen different solvents to find one that does not induce the change.
Drying Temperature The temperature used for drying the granules can cause a polymorphic transition.1. Determine the transition temperatures of the relevant polymorphs using DSC. 2. Adjust the drying temperature to remain below any critical transition points. 3. Consider using a lower temperature drying method, such as vacuum drying.
Issue 4: Polymorphic Changes Detected During Storage
Potential Cause Troubleshooting Steps Recommended Action
Temperature and Humidity The storage conditions may favor a more stable polymorph or a hydrate form.1. Conduct a stability study under various temperature and humidity conditions to identify the critical parameters. 2. Store the API in a controlled environment with appropriate temperature and humidity limits. 3. Use packaging that protects the API from moisture.
Metastable Form The initial polymorph may be metastable and will naturally convert to a more stable form over time.1. Determine the thermodynamically most stable form. 2. Develop a manufacturing process that consistently produces the most stable form.

Data Presentation

Table 1: Preparation Methods for Selected this compound Hydrochloride Polymorphs

PolymorphPreparation MethodReference
Form B Slow evaporation of a solution of this compound hydrochloride in acetone at room temperature with relative humidity <5%.[1]
Form C Desolvation of a methanol solvate at 70 °C or by dehydration of dihydrate DH-II at 80 °C / 0% relative humidity.[1]
Form D Slurrying other anhydrous forms in n-propanol.[1]
Form E Desolvation of an n-propanol solvate at 50 °C.[1]
Dihydrate (DH-II) Hydration of Form C at 22% relative humidity.[1]

Table 2: Thermal Characterization of this compound Hydrochloride Polymorphs by DSC

PolymorphMelting Temperature (Onset, °C)Observed Thermal EventsReference
A 286 - 298Two overlapping endothermic effects (melting) followed by decomposition.[1]
B 286 - 298Two overlapping endothermic effects (melting) followed by decomposition.[1]
B' 286 - 298Two overlapping endothermic effects (melting) followed by decomposition.[1]
C -Exothermic peak at 210 °C prior to melting/decomposition.[1]
D 286 - 298Two overlapping endothermic effects (melting) followed by decomposition.[1]
E 286 - 298Two overlapping endothermic effects (melting) followed by decomposition.[1]

Note: The exact melting points for each polymorph are not individually specified in the reference but are reported to be within the given range.

Experimental Protocols

Protocol 1: Characterization of this compound Hydrochloride Polymorphs by Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small amount of the sample to a fine powder using a mortar and pestle. Ensure the sample is representative of the bulk material.

  • Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface.

  • Instrument Setup:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: e.g., 40 kV and 40 mA

    • Scan Range (2θ): 5° to 40°

    • Scan Speed: e.g., 2°/min

  • Data Collection: Run the PXRD scan and collect the diffraction pattern.

  • Data Analysis: Compare the obtained diffraction pattern with the reference patterns of the known polymorphs of this compound hydrochloride. The presence of unique peaks at specific 2θ angles will confirm the identity of the polymorph(s) present.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Sample Encapsulation: Crimp the pan with a lid. For analysis of hydrates or solvates, use a hermetically sealed pan to prevent solvent loss before the transition of interest. For melt analysis, a pinhole lid can be used to allow for the escape of any decomposition gases.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting or transition point (e.g., 320 °C) at a constant heating rate (e.g., 10 °C/min).

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Collection: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition). Determine the onset temperature and enthalpy of these transitions.

Protocol 3: Analysis of Hydrates by Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature to a temperature where all bound water is expected to be lost (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate.

  • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis: Analyze the TGA curve to determine the percentage of weight loss. For hydrates, a stepwise weight loss corresponding to the stoichiometric amount of water is expected.

Mandatory Visualizations

Polymorphic_Transformation_Pathway Metastable Form Metastable Form Stable Form Stable Form Metastable Form->Stable Form Spontaneous (Time) Metastable Form->Stable Form Heat Amorphous Phase Amorphous Phase Metastable Form->Amorphous Phase Milling Hydrate/Solvate Hydrate/Solvate Metastable Form->Hydrate/Solvate + Solvent/Humidity Amorphous Phase->Stable Form Crystallization Hydrate/Solvate->Stable Form Desolvation (Heat/Vacuum)

Caption: General pathways for polymorphic transformations.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Polymorph Characterization Crystallization Crystallization PXRD PXRD Crystallization->PXRD Milling Milling Milling->PXRD Granulation Granulation Granulation->PXRD DSC DSC PXRD->DSC TGA TGA DSC->TGA Spectroscopy Spectroscopy TGA->Spectroscopy

Caption: Workflow for polymorph characterization.

References

Technical Support Center: Ensuring Reproducible Sequifenadine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of Sequifenadine bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound bioassays?

A1: Variability in this compound bioassays can arise from multiple sources, including:

  • Sample Handling and Storage: Degradation of this compound can occur due to improper storage temperatures, repeated freeze-thaw cycles, or exposure to light. It is crucial to establish and validate stable conditions for sample handling and storage.[1][2]

  • Matrix Effects: Endogenous components in biological matrices (e.g., plasma, urine) can interfere with the ionization of this compound in LC-MS/MS assays, leading to ion suppression or enhancement.

  • Pipetting and Dilution Errors: Inaccurate or inconsistent pipetting and serial dilutions are significant sources of random error.

  • Reagent Quality and Stability: The quality and stability of reagents, including internal standards, antibodies, and enzymes, are critical for assay performance.

  • Instrument Performance: Fluctuations in instrument performance, such as detector sensitivity or chromatographic resolution, can introduce variability.

Q2: What are the acceptable limits for intra- and inter-assay variability?

A2: According to FDA guidelines for bioanalytical method validation, the precision at each concentration level should not exceed 15% of the coefficient of variation (CV), except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20% of the CV.[3][4] Inter-assay CVs of less than 15% are generally considered acceptable for immunoassays.[5]

Q3: How can I minimize matrix effects in my LC-MS/MS assay for this compound?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Protein precipitation is a simpler but potentially less clean method.

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for matrix effects as it co-elutes and experiences similar ionization effects.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from matrix components that may cause ion suppression or enhancement.

  • Post-column Infusion: This technique can help identify regions of the chromatogram where matrix effects are most pronounced, allowing for chromatographic optimization.[6]

Q4: What should I do if my standard curve is not linear?

A4: A non-linear standard curve can be caused by several factors:

  • Pipetting Errors: Inaccurate preparation of calibration standards.

  • Incorrect Concentration Range: The concentration range of your standards may be too wide, leading to saturation at the high end or poor signal-to-noise at the low end.

  • Inappropriate Curve Fitting Model: Ensure you are using the correct regression model for your data (e.g., linear, quadratic).

  • Detector Saturation: If the signal for your highest standards is plateauing, the detector may be saturated.

Troubleshooting Guides

High Intra-Assay Variability (%CV > 15%)
Potential Cause Troubleshooting Steps
Inconsistent Pipetting - Calibrate and service pipettes regularly.- Use reverse pipetting for viscous samples.- Ensure consistent timing and technique for all pipetting steps.
Well-to-Well Variation in Plate-Based Assays (e.g., ELISA) - Ensure uniform coating of plates.- Check for bubbles in wells before reading.- Verify consistent washing steps across the plate.
Inconsistent Sample Preparation - Automate sample preparation steps where possible.- Ensure complete vortexing and centrifugation for all samples.
Instrument Fluctuation During a Single Run - Check for pressure fluctuations in the LC system.- Ensure a stable spray in the MS source.
High Inter-Assay Variability (%CV > 15%)
Potential Cause Troubleshooting Steps
Reagent Instability - Prepare fresh reagents for each run.- Aliquot and store reagents at the recommended temperature to avoid repeated freeze-thaw cycles.
Day-to-Day Variation in Instrument Performance - Perform daily system suitability checks.- Monitor instrument performance metrics over time.
Inconsistent Standard Curve Preparation - Use a validated and stable stock solution for preparing standards.- Prepare fresh calibration standards for each assay.
Operator Variability - Ensure all operators are trained on the standardized protocol.- Have a single, well-documented standard operating procedure (SOP).
Poor Accuracy (Bias > 15%)
Potential Cause Troubleshooting Steps
Inaccurate Standard Concentrations - Verify the purity and concentration of the this compound reference standard.- Use a calibrated balance for weighing standards.
Degradation of this compound in Samples or Standards - Investigate the stability of this compound under different storage and handling conditions (e.g., freeze-thaw, bench-top stability).[2]
Systematic Error in Pipetting or Dilution - Calibrate pipettes and verify dilution schemes.
Matrix Effects - Re-evaluate the sample preparation method.- Use a stable isotope-labeled internal standard if available.

Data Presentation

Table 1: Acceptance Criteria for Bioanalytical Method Validation

Parameter Acceptance Criteria Reference
Intra-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)FDA Guidance[3][4]
Inter-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)FDA Guidance[3][4]
Accuracy (% Bias) Within ± 15% of nominal value (± 20% at LLOQ)FDA Guidance[4]
Linearity (Correlation Coefficient, r²) ≥ 0.99General Recommendation

Table 2: User-Defined this compound Bioassay Performance

(This table is a template for users to populate with their own experimental data)

Assay Type Matrix Intra-Assay %CV (Low QC) Intra-Assay %CV (Mid QC) Intra-Assay %CV (High QC) Inter-Assay %CV (Low QC) Inter-Assay %CV (Mid QC) Inter-Assay %CV (High QC)
LC-MS/MSPlasma
ELISASerum

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Quantification in Human Plasma

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Vortex for 3 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 8 minutes.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 5 µm, 100 x 2.1 mm).[2]

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).[2]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: Key Steps for a Histamine H1 Receptor Binding Assay

This protocol outlines the key steps for a competitive binding assay to determine the affinity of this compound for the H1 receptor.

1. Membrane Preparation

  • Homogenize tissue or cells expressing the H1 receptor (e.g., guinea pig brain or HEK293 cells transfected with the H1 receptor) in an ice-cold buffer (e.g., Tris-HCl).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend in assay buffer.

2. Binding Assay

  • In a 96-well plate, add a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine).

  • Add increasing concentrations of unlabeled this compound.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate to allow the binding to reach equilibrium.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled H1 receptor antagonist.

3. Separation and Detection

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Mandatory Visualization

Histamine H1 Receptor Signaling Pathway

G Histamine H1 Receptor Signaling Pathway cluster_this compound This compound Action Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation) PKC->Downstream Phosphorylates Targets This compound This compound (Antagonist) This compound->H1R Blocks

Caption: this compound acts as an antagonist at the H1 receptor, blocking downstream signaling.

References

Technical Support Center: Optimization of Sequifenadine Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address challenges in enhancing the stability of Sequifenadine formulations.

Section 1: Frequently Asked Questions (FAQs) on this compound Stability

Q1: What are the primary stability challenges associated with this compound?

The primary stability challenges for this compound, specifically this compound hydrochloride, revolve around its solid-state properties. It is known to exist in multiple crystalline forms, including polymorphs and hydrates.[1][2] The transition between these forms, particularly dehydration or hydration, can significantly impact the physical and chemical stability of the final drug product. Therefore, controlling the solid-state form and understanding its behavior under various environmental conditions is critical.

Q2: How do the different physical forms (polymorphs and hydrates) of this compound affect its stability?

This compound hydrochloride can exist in at least six polymorphic and four hydrated forms.[1][2] Each of these forms possesses a unique crystal lattice and, consequently, different thermodynamic stability. Phase transformations from a less stable (metastable) form to a more stable form can occur during storage, especially under stress conditions like changes in temperature and humidity.[2] Such transformations can alter crucial pharmaceutical properties, including solubility, dissolution rate, and bioavailability, thereby compromising the product's overall efficacy and shelf-life. The structural similarity between certain hydrates and polymorphs can facilitate these phase transitions.[2]

Q3: What are the likely degradation pathways for this compound in a formulation?

While specific degradation pathways for this compound must be elucidated through forced degradation studies, common degradation mechanisms for active pharmaceutical ingredients (APIs) include hydrolysis, oxidation, and photolysis.[3] Interactions with excipients or their impurities can catalyze these reactions.[3] For example, moisture provided by hygroscopic excipients can promote hydrolysis.[4] Stress testing is essential to identify the specific degradation products of this compound and to develop stability-indicating analytical methods.[5]

Section 2: Troubleshooting Guide for Formulation and Excipient Issues

Q4: My this compound formulation shows significant degradation during stability studies. How can I identify the root cause?

Identifying the root cause of degradation involves a systematic process of elimination. The first step is to investigate potential interactions between this compound and the excipients used in the formulation.[6]

Troubleshooting Workflow:

start Degradation Observed in Stability Study check_api 1. Re-evaluate API Stability (Is the pure API stable under the same conditions?) start->check_api compat_study 2. Conduct Excipient Compatibility Study check_api->compat_study If pure API is stable binary_mix Prepare Binary Mixtures (API + 1 Excipient) compat_study->binary_mix stress_mix Stress Mixtures (e.g., 40°C/75% RH) binary_mix->stress_mix analyze_mix Analyze for Degradants (Using a validated stability- indicating method) stress_mix->analyze_mix identify_excipient 3. Identify Incompatible Excipient(s) analyze_mix->identify_excipient identify_excipient->check_api No Incompatibility Found (Investigate other factors, e.g., process, packaging) reformulate 4. Reformulate (Replace or reduce concentration of incompatible excipient) identify_excipient->reformulate Incompatibility Found end Optimized Formulation reformulate->end

Caption: Workflow for Investigating Formulation Instability.

Q5: I'm observing undesirable changes in tablet physical properties (e.g., decreased hardness, increased disintegration time) during storage at accelerated conditions. What is the likely cause?

Changes in the physical properties of tablets during storage, particularly at high humidity, are often linked to the excipients.[7] Highly hygroscopic fillers, such as microcrystalline cellulose (MCC), can absorb significant amounts of moisture.[7] This moisture uptake can lead to a decrease in tablet tensile strength (hardness) and an increase in porosity, which in turn affects disintegration and dissolution performance.[7] It is crucial to evaluate the moisture sensitivity of your formulation and select excipients with appropriate hygroscopicity.

Q6: How do I select appropriate excipients to ensure the stability of my this compound formulation?

Selecting the right excipients is a critical step in formulation development. The goal is to choose inactive ingredients that are compatible with the API and protect it from degradation.

Key Considerations for Excipient Selection:

  • Moisture Content: Use excipients with low moisture content, or pre-dry them, especially for a moisture-sensitive drug.[3]

  • Hygroscopicity: Balance the use of hygroscopic excipients, which can absorb moisture and potentially accelerate hydrolysis.[4]

  • Reactive Impurities: Be aware that excipients can contain reactive impurities (e.g., peroxides, aldehydes) that may degrade the API.

  • Protective Functions: Consider incorporating excipients that offer protection. Antioxidants can mitigate oxidative degradation, while chelating agents can bind metal ions that catalyze reactions.[4] Opaque excipients or coatings can provide protection from light.[4]

Excipient Class Common Examples Potential Stability Impact Mitigation Strategy
Fillers/Diluents Microcrystalline Cellulose (MCC), Lactose, Dibasic Calcium Phosphate (DCP)MCC is hygroscopic and can increase tablet porosity at high humidity.[7] Lactose can participate in Maillard reactions with APIs containing primary or secondary amines.Select less hygroscopic fillers like DCP. Conduct compatibility studies to rule out reactions.
Disintegrants Croscarmellose Sodium (CCS), Sodium Starch Glycolate (SSG), CrospovidoneCan be hygroscopic. Their performance can be affected by changes in tablet hardness and porosity upon storage.[7]Evaluate performance under stressed conditions. Ensure compatibility with the API.
Antioxidants Butylated Hydroxytoluene (BHT), Ascorbic AcidMitigate oxidative degradation of the API.[4]Select an antioxidant that is effective at the formulation's pH and does not interact with the API.
Moisture Scavengers Colloidal Silicon Dioxide, Hygroscopic excipientsCan create a protective barrier against external humidity by absorbing residual moisture.[4]Balance the amount to avoid negatively impacting other physical properties.

Table 1: Common Excipients and Their Potential Impact on Stability.

Section 3: Experimental Protocols and Methodologies

Q7: How should I design a forced degradation (stress testing) study for a new this compound formulation?

Forced degradation studies are essential to understand how a drug product behaves under stress conditions and to develop a stability-indicating analytical method.[5][8] The study involves subjecting the drug to conditions more severe than accelerated stability testing.[9]

Protocol 1: General Forced Degradation Study

  • Objective: To identify potential degradation products of this compound and establish the degradation pathway.

  • Materials: this compound API, placebo formulation, and the final drug product.

  • Procedure: Expose samples of the API and drug product to the stress conditions outlined in Table 2. A sample of the placebo should also be stressed to investigate interactions and interference from excipients.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector.[10] The goal is to separate all degradation products from the parent peak and from each other.

  • Evaluation: Aim for 5-20% degradation of the API.[9] If degradation is too extensive, reduce the duration or severity of the stress condition. If no degradation is observed, the conditions should be made more stringent.

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursTo identify acid-labile degradation products.
Base Hydrolysis 0.1 M NaOH at 60°C for 2-8 hoursTo identify base-labile degradation products.
Oxidation 3-30% H₂O₂ at room temperature for 24 hoursTo identify products of oxidative degradation.
Thermal Degradation Dry heat at 70-80°C for 24-48 hoursTo assess the impact of high temperature on stability.
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).To identify light-sensitive degradation products.

Table 2: Recommended Conditions for Forced Degradation Studies.[5][9]

Q8: Which analytical techniques are recommended for monitoring this compound stability?

A validated, stability-indicating analytical method is required. This is a method that can accurately quantify the active ingredient without interference from degradation products, process impurities, or excipients.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for stability testing.[11] A reverse-phase HPLC method with UV detection is typically the starting point. The development process, guided by forced degradation samples, ensures the method's specificity.

  • Spectroscopic Methods: Techniques like Near-Infrared Spectrometry (NIRS) can be used for rapid, non-destructive analysis of intact dosage forms and can be integrated into the manufacturing process for real-time monitoring.[12]

start Objective: Develop Stability-Indicating Method for this compound method_dev 1. Initial Method Development (e.g., RP-HPLC, select column, mobile phase, wavelength) start->method_dev force_deg 2. Perform Forced Degradation (As per Protocol 1) method_dev->force_deg inject_samples 3. Analyze Stressed Samples (Inject API, placebo, and degradation samples) force_deg->inject_samples check_sep 4. Evaluate Resolution (Are all degradant peaks separated from API peak?) inject_samples->check_sep optimize Optimize Method (Adjust gradient, pH, flow rate, etc.) check_sep->optimize No validate 5. Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) check_sep->validate Yes optimize->inject_samples end Validated Stability- Indicating Method validate->end

Caption: Workflow for Stability-Indicating Method Development.

References

Validation & Comparative

Comparative Efficacy of Sequifenadine Versus Fexofenadine in Allergic Rhinitis: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the clinical trial data for sequifenadine and fexofenadine in the treatment of allergic rhinitis. While fexofenadine is supported by a robust body of evidence from numerous clinical trials and meta-analyses, there is a notable lack of publicly available, peer-reviewed clinical studies demonstrating the specific efficacy and experimental protocols of this compound for this indication.

This guide, therefore, provides a detailed overview of the well-established efficacy and mechanism of action of fexofenadine, alongside the limited information available for this compound. This approach is intended to offer researchers, scientists, and drug development professionals a clear understanding of the current evidence base for both compounds.

Fexofenadine: A Second-Generation Antihistamine with Proven Efficacy

Fexofenadine is a widely used second-generation H1 receptor antagonist with a well-documented efficacy and safety profile in the management of allergic rhinitis.

Mechanism of Action

Fexofenadine is the active carboxylic acid metabolite of terfenadine. It acts as a selective peripheral H1 receptor antagonist.[1] By blocking the action of histamine on H1 receptors, fexofenadine effectively reduces the symptoms of allergic rhinitis, such as sneezing, rhinorrhea (runny nose), itchy nose, and itchy, watery eyes.[2] A key characteristic of fexofenadine is its limited ability to cross the blood-brain barrier, which results in a non-sedating profile compared to first-generation antihistamines.[3]

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of fexofenadine in treating seasonal and perennial allergic rhinitis. A meta-analysis of randomized, double-blind, placebo-controlled clinical trials concluded that fexofenadine significantly reduces daily reflective total symptom scores (TSS) in patients with seasonal allergic rhinitis.[2][4] The studies also showed positive results for morning instantaneous TSS and individual nasal symptom scores, including sneezing, rhinorrhea, itching, and congestion.[2]

Table 1: Summary of Fexofenadine Efficacy Data in Allergic Rhinitis

Efficacy ParameterFexofenadine PerformanceCitation
Total Symptom Score (TSS) Significantly superior to placebo in reducing total symptom scores.[1][2]
Individual Nasal Symptoms Effective in reducing sneezing, rhinorrhea, nasal itching, and nasal congestion.[2][3]
Onset of Action Rapid onset of action.[5]
Duration of Action Efficacy maintained over a 24-hour dosing interval with once-daily formulations.[6]
Sedation Non-sedating profile, with no significant difference in drowsiness compared to placebo.[1][6]
Experimental Protocols: A Representative Example

A typical multicenter, randomized, double-blind, placebo-controlled trial evaluating the efficacy of fexofenadine in seasonal allergic rhinitis would follow a protocol similar to the one described below.

Study Design: A 14-day, placebo-controlled, double-blind trial conducted during the ragweed seasonal allergy season.[1]

Patient Population: Patients with a history of moderate to severe ragweed seasonal allergic rhinitis who meet specific symptom severity criteria during a 3-day placebo baseline period.[1]

Inclusion Criteria:

  • A positive skin test to ragweed allergen.

  • A minimum baseline total symptom score.

Exclusion Criteria:

  • Use of other antihistamines or medications that could interfere with the study results.

  • Presence of other significant medical conditions.

Intervention: Patients are randomized to receive one of the following treatments:

  • Fexofenadine HCl (e.g., 60 mg, 120 mg, or 240 mg) administered twice daily.[1]

  • Placebo administered twice daily.[1]

Efficacy Assessment: The primary efficacy measure is the patient-assessed 12-hour reflective total symptom score (TSS). The TSS is the sum of scores for individual symptoms such as sneezing, rhinorrhea, itchy nose/palate/throat, and itchy/watery/red eyes.[6] Nasal congestion is also often recorded as a separate score.[6] Symptom scores are typically rated on a scale of 0 (none) to 3 (severe).

Safety Assessment: Adverse events are monitored throughout the study. Electrocardiograms (ECGs) may be performed to assess any potential cardiac effects, particularly changes in the QTc interval.[1]

This compound: An Antihistamine with Limited Published Clinical Data in Allergic Rhinitis

Mechanism of Action

According to the available product information, this compound acts as a blocker of H1 receptors.[7] A distinguishing feature mentioned is its ability to reduce the concentration of histamine in tissues by accelerating its metabolism through the enzyme diamine oxidase.[7] This dual mechanism of action, if substantiated by clinical studies, could offer a unique approach to managing allergic responses.

Clinical Efficacy

The product information for Histafen® indicates its use for acute and chronic allergic diseases, including hay fever and allergic rhinitis, with a recommended dosage of 50-100 mg taken two to three times a day after meals.[7] The therapeutic effect is stated to typically develop after three days of therapy, with a treatment duration of 5-15 days.[7]

However, without published, peer-reviewed clinical trials, it is not possible to provide a quantitative comparison of this compound's efficacy against fexofenadine. Key metrics such as the mean reduction in Total Nasal Symptom Score (TNSS), onset of action, and duration of effect remain uncharacterized in the available literature.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided.

cluster_0 Allergen Exposure cluster_1 Mast Cell Activation cluster_2 Symptom Onset cluster_3 Pharmacological Intervention Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Triggers Histamine_Release Histamine Release Mast_Cell->Histamine_Release Degranulation H1_Receptor H1 Receptor Histamine_Release->H1_Receptor Binds to Allergic_Symptoms Allergic Rhinitis Symptoms (Sneezing, Rhinorrhea, Itching) H1_Receptor->Allergic_Symptoms Activates Fexofenadine Fexofenadine Fexofenadine->H1_Receptor Blocks This compound This compound (Proposed Mechanism) This compound->H1_Receptor Blocks Diamine_Oxidase Diamine Oxidase This compound->Diamine_Oxidase Activates Histamine_Metabolism Increased Histamine Metabolism Diamine_Oxidase->Histamine_Metabolism Start Start of Clinical Trial Patient_Screening Patient Screening and Baseline Assessment (Inclusion/Exclusion Criteria, Symptom Scores) Start->Patient_Screening Randomization Randomization Patient_Screening->Randomization Treatment_Group_F Treatment Group: Fexofenadine Randomization->Treatment_Group_F Treatment_Group_S Treatment Group: This compound (Hypothetical) Randomization->Treatment_Group_S Placebo_Group Control Group: Placebo Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 14 days) Treatment_Group_F->Treatment_Period Treatment_Group_S->Treatment_Period Placebo_Group->Treatment_Period Efficacy_Assessment Efficacy Assessment (Daily Symptom Scores - TSS, TNSS) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, ECGs) Treatment_Period->Safety_Monitoring Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis End End of Study Data_Analysis->End

References

Sequifenadine vs. Loratadine: A Comparative Analysis of Antihistaminic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antihistaminic properties of sequifenadine and loratadine, focusing on their mechanisms of action, clinical efficacy, and pharmacokinetic profiles. The information is intended to support research and development efforts in the field of allergy and immunology.

Introduction

Allergic diseases, driven by the release of histamine and other inflammatory mediators, represent a significant global health concern. Histamine H1 receptor antagonists are a cornerstone of symptomatic treatment. This guide compares two such agents: this compound, a quinuclidine derivative, and loratadine, a second-generation piperidine antihistamine. While loratadine is a widely studied and utilized antihistamine, data on this compound is less extensive, with this document compiling available information for a comparative perspective.

Mechanism of Action

Both this compound and loratadine exert their primary effect by acting as inverse agonists at the histamine H1 receptor. This action stabilizes the inactive conformation of the receptor, thereby preventing histamine-induced downstream signaling that leads to allergic symptoms.

Loratadine is a potent and selective peripheral H1 receptor antagonist.[1][2] It has a low affinity for central nervous system (CNS) H1 receptors, which accounts for its non-sedating profile.[3] Some studies also suggest that loratadine may possess anti-inflammatory properties by inhibiting the release of mediators from mast cells and basophils.[4]

This compound is also classified as an H1-antihistamine.[5] The package leaflet for Gistafen (a brand name for this compound) indicates it also possesses anti-serotonin properties, which may contribute to its therapeutic effects in certain allergic conditions.[4]

Below is a diagram illustrating the generalized signaling pathway of H1 receptor antagonists.

Antihistamine_Signaling_Pathway cluster_cell Mast Cell / Basophil cluster_target_cell Target Cell (e.g., Endothelial, Smooth Muscle) Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-links Histamine_Vesicle Histamine Vesicles Fc_epsilon_RI->Histamine_Vesicle Signals for Degranulation Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Releases H1_Receptor Histamine H1 Receptor Histamine_Released->H1_Receptor Binds & Activates G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Generates Allergic_Symptoms Allergic Symptoms (e.g., Vasodilation, Itching) IP3_DAG->Allergic_Symptoms Leads to Antihistamine This compound / Loratadine Antihistamine->H1_Receptor Blocks (Inverse Agonist) Wheal_Flare_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase A Subject Recruitment & Informed Consent B Washout Period (Antihistamine-free) A->B C Baseline Histamine Skin Prick Test B->C D Randomized Drug Administration (this compound, Loratadine, or Placebo) C->D E Post-Dose Histamine Skin Prick Test (at T+2h) D->E F Measure Wheal & Flare Dimensions (at T+15min) E->F G Calculate Area of Wheal and Flare F->G H Statistical Analysis: Compare Drug vs. Placebo G->H I Determine Percentage Inhibition H->I

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Sequifenadine and Other Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sequifenadine and a comparison with established methods for other second-generation antihistamines like Fexofenadine and Loratadine. The methodologies and data presented are based on established principles and published data for structurally similar compounds, offering a robust framework for developing and validating a method for this compound.

Comparative Analysis of HPLC Method Parameters

A successful stability-indicating HPLC method must be specific, accurate, precise, linear, and robust. The following table summarizes typical experimental conditions and validation parameters for the analysis of second-generation antihistamines, providing a comparative baseline for the development of a this compound-specific method.

Parameter Fexofenadine Hydrochloride Loratadine Desloratadine Proposed for this compound
Column Agilent Extend C18 (dimensions not specified)[1]C18 Eclipse XDB (150x4.6 mm, 5 µm)[2]Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm)[3]C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 20 mM KH2PO4 solution (pH 7.5) in a 35:65 ratio[1]Acetate buffer solution / methanol (15/85, v/v)[2]Methanol–phosphate buffer of pH 7.0 (70:30 v/v)[3]A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.2 mL/min[1]Not specified1.0 mL/min[3]1.0 - 1.5 mL/min
Detection Wavelength 220 nm[1]248 nm[2]254 nm[3]To be determined based on the UV spectrum of this compound
Linearity Range 10–60 µg/mL (r² > 0.999)[1]0.1–50 µg/mL (r² = 0.9995)[2]5–75 µg/mL (r² = 0.999)[3]To be determined (e.g., 5-100 µg/mL)
Accuracy (% Recovery) 99.45% to 100.52%[1]Mean recovery = 103.96%[2]Not specified98.0% - 102.0%
Precision (%RSD) Low relative standard deviation for intra-day and inter-day precision[1]System precision RSD=0.5275%, method precision RSD=0.8276%, intermediate precision RSD=0.8943%[2]Not specified< 2.0%
LOD Not specified1.0596 µg/mL[2]1.28 µg/mL[3]To be determined
LOQ Not specified3.211 µg/mL[2]3.89 µg/mL[3]To be determined

Experimental Protocols

The validation of a stability-indicating HPLC method is crucial to ensure that the analytical procedure is suitable for its intended purpose[4]. This involves a series of experiments to evaluate the method's performance characteristics.

System Suitability

Before commencing validation, the suitability of the chromatographic system is evaluated. This is typically done by injecting a standard solution multiple times and assessing parameters like peak area, retention time, theoretical plates, and tailing factor.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method[5][6].

  • Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The drug substance is subjected to high temperatures (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: The drug substance is exposed to UV and visible light.

The method's ability to separate the main drug peak from any degradation products is then evaluated.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by preparing a series of solutions of the analyte at different concentrations and plotting the instrument response versus the concentration.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters that are typically varied include the pH of the mobile phase, mobile phase composition, flow rate, and column temperature.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of the method validation process and the degradation pathways investigated.

G A Method Development B Method Validation A->B C System Suitability B->C D Specificity (Forced Degradation) B->D E Linearity B->E F Accuracy B->F G Precision B->G H LOD & LOQ B->H I Robustness B->I J Validated Method J_in J_in->J

Caption: HPLC Method Validation Workflow.

G cluster_stress Forced Degradation Conditions Drug This compound (Active Pharmaceutical Ingredient) Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Thermal Thermal Drug->Thermal Photo Photolytic Drug->Photo Degradation Degradation Products Acid->Degradation Base->Degradation Oxidation->Degradation Thermal->Degradation Photo->Degradation

Caption: Forced Degradation Pathways.

References

A Comparative Analysis of the Sedative Effects of Sequifenadine and Other H1-Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of the H1-antihistamine Sequifenadine with other first and second-generation antihistamines. The information is supported by available experimental data to assist in research and development.

Introduction to H1-Antihistamines and Sedation

H1-antihistamines are a class of drugs that antagonize the action of histamine at the H1 receptor, providing relief from allergic reactions. They are broadly categorized into first-generation and second-generation agents. A primary differentiating factor between these two generations is their propensity to cause sedation and other central nervous system (CNS) side effects.[1][2]

First-generation antihistamines, such as diphenhydramine and chlorpheniramine, are lipophilic molecules that readily cross the blood-brain barrier (BBB).[3] In the CNS, they block H1 receptors, which are involved in maintaining wakefulness, leading to drowsiness, sedation, and impaired cognitive and psychomotor performance.[3][4]

Second-generation antihistamines, including loratadine, cetirizine, and fexofenadine, were developed to minimize or eliminate these sedative effects.[5] They are generally less lipophilic and are substrates for the P-glycoprotein efflux pump at the BBB, which actively transports them out of the brain, thus limiting their CNS exposure.[4] However, there are variations in the sedative potential even among second-generation antihistamines.[6]

This compound is an H1-antihistamine that also exhibits moderate serotonin HT1-receptor blocking activity.[7] It is purported to have a reduced impact on the CNS due to limited BBB penetration.[7] This guide will analyze the available evidence on the sedative profile of this compound in comparison to other well-characterized H1-antihistamines.

Mechanism of H1-Antihistamine-Induced Sedation

The sedative effects of H1-antihistamines are primarily determined by their ability to cross the blood-brain barrier and occupy H1 receptors in the central nervous system. The following diagram illustrates this key mechanism.

Mechanism of H1-Antihistamine-Induced Sedation cluster_0 Bloodstream cluster_1 Central Nervous System (CNS) Antihistamine Antihistamine BBB Blood-Brain Barrier (BBB) Antihistamine->BBB Circulation H1_Receptor_CNS H1 Receptor Wakefulness Wakefulness H1_Receptor_CNS->Wakefulness Blocks Histamine Action Sedation Sedation Wakefulness->Sedation Leads to BBB->H1_Receptor_CNS High Penetration (First-Generation) Antihistamine_peripheral Antihistamine (Peripheral) BBB->Antihistamine_peripheral Low Penetration (Second-Generation)

Caption: Mechanism of H1-Antihistamine-Induced Sedation.

Comparative Data on Sedative Effects

The sedative potential of H1-antihistamines can be assessed through various subjective and objective measures. The following tables summarize available data for this compound and other common H1-antihistamines.

Table 1: Subjective Sedation and CNS Side Effects
AntihistamineGenerationTypical DosageReported Incidence of Drowsiness/SedationOther CNS Effects
This compound -50-100 mg, 2-3 times/dayCan be observed, especially at higher doses; may decrease after 2-5 days of treatment.[7]Headache; rarely excitation or insomnia at high doses.[7]
Diphenhydramine First25-50 mgHighSignificant impairment of coordination, reaction speed, and judgment.[2]
Chlorpheniramine First4 mgHighDrowsiness, reduced coordination.[2]
Loratadine Second10 mg once dailyLow (approx. 8%).[8]Headache (12%), fatigue (4%).[8]
Cetirizine Second5-10 mg once dailyModerate (approx. 14%).[8]Fatigue (6%), dry mouth (5%).[8]
Fexofenadine Second120-180 mg once dailyLow (approx. 9.6%).[9]Headache (4.8%), dizziness (4.8%).[9]
Table 2: Objective Psychomotor and Cognitive Performance Data
AntihistamineStudy TypeKey Findings on Performance
This compound -No direct comparative psychomotor studies found. Caution is advised for tasks requiring high concentration.[7]
Diphenhydramine Driving SimulationSignificantly impairs driving performance.[10]
Loratadine Prescription-event monitoringAssociated with a lower incidence of sedation compared to cetirizine and acrivastine.[11]
Cetirizine PET and Psychomotor TestsShowed a trend towards increased subjective sleepiness and was more impairing than fexofenadine in some psychomotor tasks.[12] Brain H1-receptor occupancy was moderately high (26.0%).[12]
Fexofenadine PET and Psychomotor TestsNot significantly different from placebo in psychomotor tests and subjective sleepiness.[12] Brain H1-receptor occupancy was negligible (-0.1%).[12]
Desloratadine Driving Performance StudyAt a therapeutic dose, did not impair driving performance compared to placebo.[10]

Experimental Protocols for Assessing Sedation

The evaluation of sedative effects of H1-antihistamines involves a combination of subjective and objective testing methodologies.

Subjective Assessment
  • Visual Analogue Scales (VAS): Patients rate their level of sleepiness or drowsiness on a continuous scale, typically 100 mm in length, anchored by "not sleepy at all" and "extremely sleepy."

  • Stanford Sleepiness Scale (SSS): A 7-point scale where participants choose a statement that best describes their current level of alertness.[12]

Objective Assessment
  • Psychomotor Performance Tests: These tests measure cognitive and motor skills.

    • Simple and Choice Reaction Time Tests: Measure the time taken to respond to a stimulus.[12]

    • Critical Flicker Fusion Test: Assesses CNS arousal by determining the frequency at which a flickering light appears continuous.

    • Driving Simulators/On-Road Driving Tests: Evaluate the impact of the drug on driving-related skills such as lane tracking, reaction time to hazards, and speed control.[10]

  • Positron Emission Tomography (PET): A neuroimaging technique used to quantify the occupancy of H1 receptors in the brain by an antihistamine.[12] Higher receptor occupancy is generally correlated with a greater potential for sedation.

The following diagram outlines a typical experimental workflow for these assessments.

Experimental Workflow for Assessing Antihistamine Sedation Screening Participant Screening (Healthy Volunteers) Baseline Baseline Testing (Subjective & Objective Measures) Screening->Baseline Randomization Randomization (Double-blind, Crossover Design) Baseline->Randomization Drug_Admin Drug Administration (Test Drug, Placebo, Positive Control) Randomization->Drug_Admin Post_Dose_Testing Post-Dose Testing (at specific time points) Drug_Admin->Post_Dose_Testing Subjective Subjective Measures (VAS, SSS) Post_Dose_Testing->Subjective Objective Objective Measures (Psychomotor Tests, Driving Simulators) Post_Dose_Testing->Objective PET PET Scans (H1 Receptor Occupancy) Post_Dose_Testing->PET Data_Analysis Data Analysis & Comparison Subjective->Data_Analysis Objective->Data_Analysis PET->Data_Analysis

Caption: Workflow for Assessing Antihistamine Sedation.

Conclusion

The available evidence indicates that this compound may possess a more favorable sedative profile than first-generation antihistamines due to its limited penetration of the blood-brain barrier.[7] However, it is not entirely devoid of sedative potential, and drowsiness can occur, particularly at higher doses.[7] In contrast, extensive clinical data, including psychomotor testing and PET imaging, have characterized the sedative profiles of numerous second-generation antihistamines.[12] Fexofenadine and loratadine, for instance, are associated with a low incidence of sedation and minimal impact on cognitive and psychomotor performance at their recommended doses.[11][13] Cetirizine, while also a second-generation agent, demonstrates a slightly higher potential for sedation compared to fexofenadine and loratadine.[11][12]

For drug development professionals, these findings underscore the importance of evaluating CNS penetration and H1 receptor occupancy early in the development of new antihistamines. For researchers and scientists, the lack of direct comparative studies involving this compound highlights an area for future investigation to more precisely position it within the spectrum of H1-antihistamines based on its sedative liability.

References

Comparative Impurity Profiling of Sequifenadine Manufacturing Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, ensuring the purity and consistency of active pharmaceutical ingredients (APIs) is paramount. This guide provides a framework for the comparative impurity profiling of different manufacturing batches of Sequifenadine, a histamine H1 receptor antagonist. The methodologies and data presented herein are synthesized from established analytical practices for antihistamines and related pharmaceutical compounds, offering a comprehensive approach to quality control and batch-to-batch consistency assessment.

Introduction to this compound and Impurity Profiling

This compound, chemically known as quinuclidinyl-3-di(o-tolyl)carbinol, is an antihistaminic agent. As with any manufactured pharmaceutical ingredient, the synthesis of this compound can result in the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1][2] Regulatory bodies worldwide mandate the identification and quantification of impurities to ensure the safety and efficacy of the final drug product.[2][3]

Impurity profiling is the process of identifying and quantifying these impurities in a drug substance. This guide outlines a systematic approach to compare the impurity profiles of different this compound manufacturing batches, leveraging modern analytical techniques.

Potential Impurities in this compound Synthesis

While the specific manufacturing process for this compound is proprietary, a general understanding of related chemical syntheses allows for the postulation of potential impurities. The synthesis of similar complex molecules often involves multiple steps where impurities can be introduced.

Common categories of impurities include:

  • Organic Impurities: These can be starting materials, by-products, intermediates, and degradation products.[2]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.[1]

  • Residual Solvents: Solvents used during the manufacturing process that are not completely removed.

Based on the structure of this compound, which features a quinuclidine ring and di(o-tolyl)carbinol group, potential impurities could include:

  • Unreacted starting materials and intermediates.

  • Products of over-reaction or incomplete reaction.

  • Isomers of this compound.

  • Oxidation or degradation products of this compound.

A crucial step in impurity profiling is the forced degradation study . This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally produce degradation products.[4][5] These studies help to establish the degradation pathways and develop stability-indicating analytical methods capable of separating the drug from its degradation products.[5][6]

Analytical Methodology for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the most common and powerful technique for impurity profiling of pharmaceuticals.[7]

Proposed HPLC Method for this compound Impurity Profiling

The following is a proposed experimental protocol for the analysis of this compound and its impurities, adapted from validated methods for similar antihistamines like Fexofenadine.[6][8][9]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like octane sulfonic acid) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for best separation.
Flow Rate 1.0 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm) or Mass Spectrometry for identification.
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10 - 20 µL
Internal Standard A structurally unrelated compound with similar chromatographic behavior can be used for improved accuracy.
Experimental Workflow

The following diagram illustrates a typical workflow for the comparative impurity profiling of different this compound batches.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing & Comparison BatchA This compound Batch A Dissolution Dissolve in Diluent BatchA->Dissolution BatchB This compound Batch B BatchB->Dissolution BatchC This compound Batch C BatchC->Dissolution HPLC HPLC Analysis Dissolution->HPLC DataAcq Data Acquisition (UV/MS) HPLC->DataAcq PeakInt Peak Integration & Quantification DataAcq->PeakInt ImpurityID Impurity Identification (MS/Standards) PeakInt->ImpurityID Comparison Comparative Analysis of Batches ImpurityID->Comparison Report Generate Report Comparison->Report

Caption: Experimental workflow for comparative impurity profiling.

Data Presentation and Comparison

For a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for easy identification of variations in the impurity profiles between different manufacturing batches.

Table 2: Comparative Impurity Profile of this compound Batches (Hypothetical Data)

ImpurityRetention Time (min)Batch A (% Area)Batch B (% Area)Batch C (% Area)
Impurity 15.80.080.100.09
Impurity 27.2Not Detected0.050.06
Impurity 39.10.120.110.13
Total Impurities -0.20 0.26 0.28

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific manufacturing process and analytical conditions.

Signaling Pathways and Logical Relationships

While this compound's primary mechanism of action is as a histamine H1 receptor antagonist, understanding the broader signaling context is important. The following diagram illustrates the simplified signaling pathway of histamine H1 receptor activation and its blockade by antihistamines like this compound.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response Ca->Response PKC->Response This compound This compound This compound->H1R Blocks

Caption: Simplified H1 receptor signaling and this compound's action.

Conclusion

A robust and validated analytical method is essential for the comparative impurity profiling of different this compound manufacturing batches. By employing techniques such as HPLC and conducting forced degradation studies, researchers and drug developers can ensure the quality, consistency, and safety of the API. The systematic approach outlined in this guide provides a framework for achieving these critical objectives in pharmaceutical development.

References

A Comparative Analysis of Sequifenadine and Newer Generation Antihistamines: A Mechanistic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of antihistamine development has evolved significantly, moving from first-generation agents with broad activity to newer, more targeted therapies with improved safety profiles. Sequifenadine, a quinuclidine derivative, represents an earlier-generation H1 antihistamine, while cetirizine, loratadine, and fexofenadine are widely used second-generation agents. This guide provides an objective comparison of the mechanism of action of this compound against these newer antihistamines, supported by available experimental data. The information is intended to aid researchers and drug development professionals in understanding the nuanced differences between these compounds.

Core Mechanism of Action: H1 Receptor Antagonism

All antihistamines function primarily by competitively binding to the histamine H1 receptor. Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cell types, initiating a signaling cascade that leads to symptoms such as itching, vasodilation, and bronchoconstriction. H1 receptor antagonists, more accurately termed inverse agonists, bind to the inactive conformation of the H1 receptor, shifting the equilibrium towards the inactive state and thereby reducing the receptor's basal activity and blocking the effects of histamine.

Quantitative Comparison of Receptor Binding and Functional Antagonism

Direct comparative studies evaluating this compound alongside newer antihistamines in the same experimental settings are limited. The following tables summarize available quantitative data from various sources. It is important to note that variations in experimental conditions across different studies can influence the absolute values obtained.

Table 1: H1 Receptor Binding Affinity (Ki)

AntihistamineReceptor Binding Affinity (Ki) [nM]Citation(s)
This compoundData not available in comparative studies
Cetirizine~6[1]
Levocetirizine (active enantiomer of Cetirizine)~3[2]
LoratadineData not available in direct Ki value comparisons
Desloratadine (active metabolite of Loratadine)~0.4[2]
Fexofenadine~10[2]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonism (IC50)

AntihistamineFunctional Antagonism (IC50)Assay TypeCitation(s)
This compoundData not available in comparative functional assays
Loratadine> 7 µM (for histamine release inhibition)Inhibition of histamine release from human basophils[3]
Descarboxyethoxyloratadine (active metabolite)> 2 µM (for histamine release inhibition)Inhibition of histamine release from human basophils[3]
CetirizineSignificantly reduced degranulation at 100 µM and 1 mMInhibition of degranulation from rat peritoneal mast cells[4]
FexofenadineProlonged inhibition of histamine-induced calcium signalingIntracellular calcium flux in HeLa cells[5]

IC50 values represent the concentration of the drug required to inhibit a specific biological function by 50%. Lower values indicate greater potency.

Beyond H1 Receptor Blockade: Anti-inflammatory and Mast Cell-Stabilizing Effects

Newer generation antihistamines are recognized for their anti-inflammatory properties, which contribute to their therapeutic efficacy. These effects are often mediated through pathways independent of H1 receptor antagonism. While less characterized in widely available literature, this compound is also reported to possess anti-inflammatory and mast cell-stabilizing activities.

Table 3: Mast Cell Stabilization

AntihistamineEffect on Mast Cell DegranulationCitation(s)
This compoundReported to have mast cell-stabilizing properties[3]
CetirizinePotently inhibits exocytosis in mast cells[1][4]
LoratadineInhibits spontaneous growth of neoplastic mast cells[6]
FexofenadineEffective in treating chronic idiopathic urticaria caused by spontaneous mast cell degranulation[7]

Table 4: Inhibition of NF-κB Signaling Pathway

AntihistamineEffect on NF-κB PathwayCitation(s)
This compoundData not available
CetirizineSuppresses the NF-κB pathway[1]
LoratadineInhibits the inflammatory response through the NF-κB pathway[2]
FexofenadineSuppresses nuclear factor-κB DNA-binding activity[8]

Effects on Intracellular Calcium Signaling

Histamine binding to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a critical step in the allergic inflammatory cascade. Antihistamines, by blocking the initial H1 receptor activation, prevent this downstream calcium mobilization.

Some antihistamines have also been shown to influence intracellular calcium levels through mechanisms independent of H1 receptor blockade.

Table 5: Effects on Intracellular Calcium ([Ca2+]i)

AntihistamineEffect on Intracellular CalciumCitation(s)
This compoundData not available
LoratadineInduces an elevation of cytosolic Ca2+ by discharging intracellular stores; also inhibits Ca2+ influx[3][4]
CetirizineFails to affect [Ca2+]i oscillations in GH3 cells
FexofenadineProlonged inhibition of histamine-induced intracellular calcium signaling[5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms discussed, the following diagrams illustrate the key signaling pathway, a general experimental workflow for antihistamine validation, and the logical relationship of their multifaceted actions.

G H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Inflammation Inflammatory Response NFkB->Inflammation Leads to Antihistamine Antihistamine (e.g., this compound, Cetirizine) Antihistamine->H1R Blocks

Caption: H1 Receptor Signaling Pathway.

G Experimental Workflow for Antihistamine Validation cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models cluster_3 Clinical Trials ReceptorBinding Receptor Binding Assay (Determine Ki) FunctionalAssay Functional Antagonism Assay (e.g., Calcium Flux - Determine IC50) ReceptorBinding->FunctionalAssay SignalingAssay Signaling Pathway Assay (e.g., NF-κB Reporter Assay) FunctionalAssay->SignalingAssay MastCellAssay Mast Cell Degranulation Assay SignalingAssay->MastCellAssay AnimalModels Animal Models of Allergy (e.g., Allergic Rhinitis) MastCellAssay->AnimalModels HumanStudies Human Clinical Trials (Efficacy and Safety) AnimalModels->HumanStudies

Caption: Experimental Workflow for Antihistamine Validation.

G Multifaceted Mechanism of Modern Antihistamines Antihistamine Antihistamine H1Block H1 Receptor Blockade Antihistamine->H1Block AntiInflammatory Anti-inflammatory Effects Antihistamine->AntiInflammatory MastCellStab Mast Cell Stabilization Antihistamine->MastCellStab SymptomRelief Allergic Symptom Relief H1Block->SymptomRelief AntiInflammatory->SymptomRelief MastCellStab->SymptomRelief

Caption: Multifaceted Mechanism of Modern Antihistamines.

Experimental Protocols

H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]-mepyramine, is used as the ligand.

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound, cetirizine).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Flux Assay

Objective: To measure the functional antagonism of a test compound against histamine-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the H1 receptor (e.g., HeLa, CHO-H1) are cultured in a multi-well plate.

  • Calcium-Sensitive Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test antihistamine or a vehicle control.

  • Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine to induce an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader or a microscope.

  • Data Analysis: The IC50 value, representing the concentration of the antihistamine that causes a 50% inhibition of the histamine-induced calcium response, is calculated.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of a test compound on the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Transfection: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment: The transfected cells are pre-treated with various concentrations of the test antihistamine.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis and Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The concentration of the antihistamine that inhibits the stimulated reporter gene activity by 50% (IC50) is determined.

Conclusion

This compound and newer generation antihistamines like cetirizine, loratadine, and fexofenadine share the primary mechanism of H1 receptor antagonism. However, the newer agents have been more extensively characterized for their additional anti-inflammatory properties, including the inhibition of the NF-κB pathway and modulation of intracellular calcium signaling. While this compound is also known to possess anti-inflammatory and mast cell-stabilizing effects, there is a notable lack of direct, quantitative comparative studies against the newer antihistamines in publicly available literature. Such studies would be invaluable for a more precise understanding of the relative potencies and mechanistic nuances of these compounds. The experimental protocols outlined provide a framework for conducting such validation studies, which would be of significant interest to the fields of allergy, immunology, and drug development.

References

A Comparative Review of the Pharmacokinetic Profiles of Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Second-generation antihistamines represent a cornerstone in the management of allergic conditions, offering significant advantages over their first-generation predecessors, primarily a reduced incidence of sedative and anticholinergic effects.[1] This improved safety profile is largely attributable to their distinct pharmacokinetic properties, which limit their penetration across the blood-brain barrier.[1][2] This guide provides a comparative analysis of the pharmacokinetic profiles of several widely used second-generation antihistamines, supported by experimental data to aid in research and development.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of second-generation antihistamines exhibit notable differences that influence their clinical application, including onset and duration of action, dosing frequency, and potential for drug interactions. The following table summarizes key pharmacokinetic data for five prominent second-generation antihistamines: Cetirizine, Levocetirizine, Fexofenadine, Loratadine, and Desloratadine.

ParameterCetirizineLevocetirizineFexofenadineLoratadineDesloratadine
Time to Peak Plasma Concentration (Tmax) (hours) ~1.0[3][4][5]0.5 - 1.5[6][7]1.0 - 2.6[8][9][10]1.0 - 2.0[11][12]~3.0[13][14]
Peak Plasma Concentration (Cmax) (ng/mL) 257 (for 10 mg dose)[3][15]232.6 - 270 (for 5 mg dose)[6][7]131 - 142 (for 60 mg dose)[10]2.56 - 26.1 (dose-dependent)[11][12]3.98[16]
Elimination Half-Life (t½) (hours) 6.5 - 11[3][4][15]~7.3 - 9.0[6][7][17]~14.4[9][10]8 - 15 (Parent); 17-28 (Metabolite)[11][18]~27[13][14][16]
Plasma Protein Binding (%) 88 - 96[3]91 - 96.1[7][17]60 - 70[8][9][19]97 - 99[11][20][21]83 - 87[13][14]
Metabolism Minimal, not via CYP450 system[3]Limited[6][17]Minimal (~5%), some via CYP3A4[9][10][19]Extensive, primarily by CYP3A4 and CYP2D6 to active metabolite (desloratadine)[11][20][21]Extensively metabolized to 3-hydroxydesloratadine[13][22]
Primary Route of Excretion 70-85% unchanged in urine[3][4]Predominantly renal[6][22]~80% in feces, ~11% in urine[10][19]~40% in urine, ~42% in feces (over 10 days)[11][21]Urine and feces as conjugated metabolites[13][21]
Bioavailability (%) >70[3]>85[3]~33[8]Almost 100%[21]Dose proportional[14]
Effect of Food on Absorption Delays Tmax, decreases Cmax by 23%, no effect on AUC[3][4]Delays Tmax, decreases Cmax by ~36%[3]Bioavailability reduced by ~50% with a high-fat meal[23]Delays Tmax by ~1 hour[20]No clinically significant effect[24]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on standardized clinical and analytical methodologies. While specific protocols vary between studies, the general approach involves the following key steps:

Subject Population and Study Design

Pharmacokinetic studies are typically conducted in healthy adult volunteers to characterize the drug's profile in the absence of confounding disease states.[4][12][16] These studies often employ a randomized, crossover design to minimize inter-individual variability.[6][12] Both single-dose and multiple-dose studies are performed to evaluate single-dose pharmacokinetics and to determine steady-state concentrations and potential for accumulation, respectively.[3][7][16]

Drug Administration and Sample Collection

The antihistamine is administered orally, typically in tablet or syrup form, after a period of fasting.[3][6] Serial blood samples are collected at predetermined time points before and after drug administration to capture the absorption, distribution, and elimination phases of the drug.[6] Urine and feces may also be collected to determine the routes and extent of excretion.[3][11]

Bioanalytical Method

The concentration of the parent drug and its major metabolites in plasma, urine, and feces is quantified using validated bioanalytical methods. A commonly employed and highly sensitive technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6] This method allows for the accurate and precise measurement of drug concentrations even at low levels.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (t½), clearance, and volume of distribution.[6][12]

Mechanism of Action: H1 Receptor Antagonism

Second-generation antihistamines exert their therapeutic effect by selectively acting as inverse agonists at the peripheral histamine H1 receptors.[9][11][19] This action prevents histamine from binding to its receptor, thereby blocking the downstream signaling cascade that leads to the symptoms of an allergic reaction. The following diagram illustrates this fundamental mechanism.

G General Mechanism of Second-Generation Antihistamines cluster_0 Allergic Response cluster_1 Therapeutic Intervention Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Allergic Symptoms Allergic Symptoms H1 Receptor->Allergic Symptoms Activates signaling leading to Blocked H1 Receptor Blocked H1 Receptor 2nd Gen Antihistamine 2nd Gen Antihistamine 2nd Gen Antihistamine->H1 Receptor Blocks Inhibition of Symptoms Inhibition of Symptoms Blocked H1 Receptor->Inhibition of Symptoms Results in

Caption: General mechanism of H1 receptor antagonism by second-generation antihistamines.

Experimental Workflow for Pharmacokinetic Analysis

The process of determining the pharmacokinetic profile of a second-generation antihistamine follows a structured workflow, from study design to data analysis. This workflow ensures the generation of reliable and reproducible data critical for drug development and regulatory approval.

G Experimental Workflow for Pharmacokinetic Studies Study Design Study Design Subject Recruitment Subject Recruitment Study Design->Subject Recruitment Drug Administration Drug Administration Subject Recruitment->Drug Administration Biological Sampling Biological Sampling Drug Administration->Biological Sampling Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Biological Sampling->Sample Analysis (LC-MS/MS) Data Analysis Data Analysis Sample Analysis (LC-MS/MS)->Data Analysis Pharmacokinetic Profile Pharmacokinetic Profile Data Analysis->Pharmacokinetic Profile

Caption: A simplified workflow for conducting pharmacokinetic studies of antihistamines.

References

Safety Operating Guide

Personal protective equipment for handling Sequifenadine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sequifenadine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

I. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

ParameterValueReference
Molecular Formula C22H28BrN[1]
Molecular Weight 321.46 g/mol [1]
CAS Number 57734-69-7[1]
Storage Temperature -20°C (as powder) or -80°C (in solvent)[1]
Occupational Exposure Limits (OELs) No established OELs[1]

II. Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Required Personal Protective Equipment (PPE): To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant protective gloves.

  • Body Protection: Impervious laboratory clothing or lab coat.

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]

PPE_For_this compound cluster_ppe Required PPE for Handling this compound handler Researcher/ Scientist goggles Safety Goggles with Side-Shields handler->goggles must wear gloves Protective Gloves handler->gloves must wear clothing Impervious Clothing handler->clothing must wear respirator Suitable Respirator handler->respirator must use

Caption: Required Personal Protective Equipment for Handling this compound.

III. Step-by-Step Operational Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves and safety goggles) when handling the incoming package.

  • Store the container in a tightly sealed state in a cool, well-ventilated area.[1]

  • For powdered this compound, maintain a storage temperature of -20°C. If in solvent, store at -80°C.[1]

  • Keep the compound away from direct sunlight and sources of ignition.[1]

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

2. Handling and Use:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • After handling, wash hands and any exposed skin thoroughly.[1]

  • Ensure that an accessible safety shower and eyewash station are available.[1]

3. First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth with water. Do NOT induce vomiting.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure thorough flushing and seek prompt medical attention.[1]

  • Skin Contact: Rinse the skin thoroughly with large amounts of water and remove contaminated clothing and shoes. Call a physician.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]

IV. Disposal and Decontamination Plan

1. Waste Disposal:

  • Dispose of this compound and any contaminated materials in a designated, approved hazardous waste container.[1]

  • The container must be clearly labeled as hazardous waste, indicating the contents.

  • Avoid releasing this compound into the environment, including drains and water courses.[1]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

2. Decontamination Procedures:

  • Equipment and Surfaces: Decontaminate all surfaces and equipment that have come into contact with this compound. This can be done by scrubbing with alcohol.[1] General cleaning with soap and water may also be effective for routine decontamination.

  • Contaminated Materials: Any materials used for cleaning and decontamination (e.g., paper towels, absorbent pads) should be disposed of as hazardous waste.

  • Spill Response: In the event of a spill, evacuate personnel to a safe area and ensure the area is well-ventilated.[1] Use full personal protective equipment for cleanup.[1] Absorb liquid spills with a non-combustible material like diatomite or universal binders.[1] For solid spills, carefully sweep or wet the material to avoid creating dust before collecting it for disposal.

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb Liquid with Inert Material contain->absorb collect Collect Contaminated Material absorb->collect decontaminate Decontaminate Spill Area with Alcohol collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for Responding to a this compound Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.